BC11-38
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDCCKFNWDQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Function of BC11-38
For Researchers, Scientists, and Drug Development Professionals
Core Function: Selective Inhibition of Phosphodiesterase 11 (PDE11)
BC11-38 is a small molecule compound recognized for its potent and selective inhibition of phosphodiesterase 11 (PDE11).[1] This selectivity is a key characteristic, as it minimizes off-target effects that can complicate preclinical and clinical research. The primary function of this compound is to prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a myriad of cellular signaling pathways. By inhibiting PDE11, this compound effectively elevates intracellular cAMP levels, leading to the activation of downstream signaling cascades.
Mechanism of Action
The principal mechanism of action of this compound is the competitive inhibition of the catalytic site of the PDE11 enzyme. This action prevents the hydrolysis of cAMP to adenosine monophosphate (AMP), thereby increasing the intracellular concentration of cAMP. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the activating transcription factor 1 (ATF-1).[2][3] The phosphorylation of ATF-1 enhances its transcriptional activity, leading to changes in gene expression that mediate the cellular responses to this compound.
Key Biological Effects in H295R Cells
The human adrenocortical carcinoma cell line, H295R, is a well-established in vitro model for studying steroidogenesis. In these cells, this compound has been shown to elicit significant biological effects that underscore its function as a PDE11 inhibitor.
Elevation of cAMP Levels
Treatment of H295R cells with this compound leads to a significant increase in intracellular cAMP concentrations.[2][3] This effect is a direct consequence of PDE11 inhibition and is a foundational element of the compound's mechanism of action.
Increased Cortisol Production
A key functional outcome of elevated cAMP in H295R cells is the stimulation of steroidogenesis, leading to increased production of cortisol.[2][3] this compound treatment has been demonstrated to significantly enhance cortisol secretion in this cell line.
Enhanced ATF-1 Phosphorylation
Consistent with the cAMP-PKA signaling pathway, this compound treatment of H295R cells results in increased phosphorylation of ATF-1.[2][3] This provides further evidence for the engagement of the canonical cAMP signaling cascade downstream of PDE11 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the function of this compound.
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 0.28 µM | Human PDE11A4 | [1] |
| IC50 | >100 µM | Human PDEs 1-10 | [1] |
Table 1: In Vitro PDE Inhibition Data for this compound
| Cell Line | Parameter Measured | Effect of this compound | Reference |
| H295R | Intracellular cAMP | Increased | [2][3] |
| H295R | Cortisol Production | Increased | [2][3] |
| H295R | ATF-1 Phosphorylation | Increased | [2][3] |
Table 2: Cellular Effects of this compound
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in H295R cells.
Caption: Experimental workflow for characterizing this compound function.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds against PDE enzymes.
-
Reagents and Materials:
-
Recombinant human PDE enzymes (specifically PDE11A4 and other PDE families for selectivity profiling).
-
³H-cAMP or ³H-cGMP as substrate.
-
Snake venom nucleotidase.
-
Scintillation cocktail.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Test compound (this compound) dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the diluted compound, recombinant PDE enzyme, and initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Terminate the reaction by adding snake venom nucleotidase, which converts the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
-
Add a scintillation resin that binds the unhydrolyzed substrate.
-
Centrifuge the plate and transfer the supernatant to a scintillation plate.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
H295R Cell Culture and Treatment
This protocol outlines the culture of H295R cells and their treatment with this compound for downstream assays.
-
Reagents and Materials:
-
H295R human adrenocortical carcinoma cell line.
-
Complete culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics).
-
This compound dissolved in DMSO.
-
Forskolin (optional, as a positive control for cAMP stimulation).
-
-
Procedure:
-
Culture H295R cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Replace the culture medium with fresh medium containing various concentrations of this compound (and/or forskolin). A vehicle control (DMSO) should be included.
-
Incubate the cells for the desired period (e.g., 2 hours for cAMP and phosphorylation studies, 24-48 hours for cortisol production).
-
After incubation, collect the cell culture supernatant for cortisol measurement and lyse the cells for cAMP and protein analysis.
-
cAMP Measurement Assay
This is a general protocol for measuring intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit.
-
Reagents and Materials:
-
Commercially available cAMP EIA kit.
-
Cell lysis buffer.
-
Microplate reader.
-
-
Procedure:
-
After treating the H295R cells with this compound, remove the culture medium.
-
Lyse the cells with the provided lysis buffer to release intracellular cAMP.
-
Transfer the cell lysates to the antibody-coated microplate from the EIA kit.
-
Add the cAMP-alkaline phosphatase conjugate to the wells.
-
Incubate the plate to allow for competitive binding between the sample cAMP and the conjugate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cAMP concentration based on a standard curve.
-
Cortisol Measurement Assay
This protocol describes the measurement of cortisol in cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Reagents and Materials:
-
Commercially available cortisol ELISA kit.
-
Collected cell culture supernatant.
-
Microplate reader.
-
-
Procedure:
-
Collect the supernatant from the this compound-treated H295R cells.
-
Add the supernatant samples and cortisol standards to the wells of the antibody-coated microplate.
-
Add the cortisol-horseradish peroxidase (HRP) conjugate to the wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the TMB substrate solution and incubate for color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Determine the cortisol concentration in the samples from the standard curve.
-
Western Blot for ATF-1 Phosphorylation
This is a standard protocol for detecting the phosphorylation of ATF-1.
-
Reagents and Materials:
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ATF-1 (Ser63) and anti-total-ATF-1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the this compound-treated H295R cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ATF-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against total ATF-1.
-
References
- 1. Transcriptomic data of human adrenocortical NCI-H295R cells treated with cortisol biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sublethal Hyperthermia Transiently Disrupts Cortisol Steroidogenesis in Adrenocortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discovery of BC11-38: A Potent and Selective PDE11 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The discovery of potent and selective inhibitors for specific phosphodiesterase (PDE) isoforms is a critical endeavor in the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery of BC11-38, a potent and selective inhibitor of phosphodiesterase 11 (PDE11). This document details the core findings, experimental methodologies, and key data associated with the identification and characterization of this compound, serving as a comprehensive resource for researchers in pharmacology and drug discovery.
Introduction to PDE11
Phosphodiesterase 11 (PDE11), a member of the dual-specificity phosphodiesterase family, hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE11A gene encodes four splice variants (PDE11A1-4), which exhibit distinct tissue expression patterns and possess unique N-terminal regulatory regions.[1][2] Notably, PDE11A4 is the predominant isoform found in the human brain, specifically within the hippocampal formation, a region crucial for memory and mood regulation.[2] PDE11A is also expressed in other tissues, including the prostate, testis, skeletal muscle, pituitary, and adrenal glands.[1] Dysregulation of PDE11 activity has been implicated in various pathological conditions, including adrenal disorders, certain cancers, and neuropsychiatric conditions, highlighting its potential as a therapeutic target.[2]
The Discovery of this compound: A Yeast-Based High-Throughput Screening Approach
The identification of this compound was the result of a large-scale, yeast-based high-throughput screen (HTS) designed to identify novel PDE11 inhibitors. This cell-based assay offers the advantage of screening for cell-permeable compounds that are active against the full-length enzyme in a cellular context.
Experimental Workflow: From Screening to Validation
The discovery and validation process for this compound followed a logical progression from a broad initial screen to specific in vitro characterization.
Caption: Experimental workflow for the discovery and characterization of this compound.
Quantitative Data and Selectivity Profile
This compound emerged from the screening campaign as a highly potent and selective inhibitor of PDE11. Its inhibitory activity was quantified and compared against other PDE families and related compounds identified in the same screen.
| Compound | PDE11A4 IC50 (µM) | Selectivity vs. PDE1-10 | Reference |
| This compound | 0.28 | >350-fold (>100 µM) | [2][3][4] |
| BC11-28 | 0.11 - 0.33 | >350-fold | [2] |
| Tadalafil | - | Potent inhibitor | [5] |
Table 1: Inhibitory Potency and Selectivity of this compound and a comparator.
The substrate affinity of the human PDE11A4 isozyme has been determined, providing context for its enzymatic activity.
| Substrate | K_m (µM) |
| cGMP | 1.0 ± 0.07 |
| cAMP | 1.6 ± 0.2 |
Table 2: Substrate Affinity (K_m) of Human PDE11A4. [6]
Mechanism of Action: Modulation of the cAMP Signaling Pathway
This compound exerts its biological effects by directly inhibiting the catalytic activity of PDE11. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades. A key pathway affected is the Protein Kinase A (PKA) pathway. Increased cAMP levels lead to the activation of PKA, which then phosphorylates various downstream targets, including the activating transcription factor 1 (ATF-1).
Signaling Pathway Diagram
Caption: The cAMP signaling pathway and the inhibitory action of this compound.
In the context of human adrenocortical H295R cells, this signaling cascade culminates in increased cortisol production. Treatment of these cells with this compound leads to a measurable elevation in cAMP levels, increased phosphorylation of ATF-1, and consequently, a significant rise in cortisol secretion.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the discovery and characterization of this compound.
Yeast-Based PDE11 Inhibitor High-Throughput Screen
-
Yeast Strain: A genetically modified strain of Schizosaccharomyces pombe expressing human PDE11A4 was utilized. The strain was engineered to link PDE11A4 activity to a growth phenotype.
-
Principle: Inhibition of PDE11A4 in the yeast cells leads to an increase in intracellular cyclic nucleotide levels, which in turn activates PKA. This activation results in a measurable growth phenotype, allowing for the identification of active compounds in a high-throughput format.
-
Protocol Outline:
-
Yeast cells expressing human PDE11A4 are dispensed into multi-well plates.
-
A library of small molecule compounds is added to the wells.
-
Plates are incubated to allow for cell growth.
-
Cell growth is quantified (e.g., by measuring optical density), and compounds that promote growth beyond a certain threshold are identified as potential PDE11 inhibitors.
-
In Vitro PDE Enzymatic Assay
-
Principle: This assay directly measures the enzymatic activity of purified PDE11 and other PDE isoforms to determine the IC50 values of inhibitory compounds. A common method involves the use of radiolabeled cAMP or cGMP.
-
Protocol Outline:
-
Purified recombinant human PDE11A4 is incubated with a specific concentration of [³H]-cAMP or [³H]-cGMP as a substrate in a suitable assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂).
-
Varying concentrations of the test inhibitor (e.g., this compound) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C) and then terminated.
-
The product of the reaction, [³H]-5'-AMP or [³H]-5'-GMP, is separated from the unhydrolyzed substrate using methods such as anion-exchange chromatography.
-
The amount of product formed is quantified by scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
H295R Cell-Based Assays
The human adrenocortical carcinoma cell line H295R is a well-established model for studying steroidogenesis and was used to assess the biological activity of this compound.
-
Cell Culture: H295R cells are maintained in a suitable culture medium (e.g., DMEM/F12 supplemented with serum and other additives) at 37°C in a humidified atmosphere with 5% CO₂.
-
cAMP Measurement:
-
H295R cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with this compound at various concentrations for a specified duration.
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.
-
-
Cortisol Production Assay:
-
H295R cells are seeded and grown to a suitable confluency.
-
The culture medium is replaced with fresh medium containing this compound and, in some experiments, a stimulant of adenylyl cyclase such as forskolin.
-
After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The concentration of cortisol in the supernatant is quantified using a cortisol-specific immunoassay (e.g., ELISA).
-
-
Western Blot for Phosphorylated ATF-1 (pATF-1):
-
H295R cells are treated with this compound.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated ATF-1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensity is quantified.
-
Synthesis and Structure-Activity Relationship (SAR)
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)one chemical class. While a detailed synthetic route and a comprehensive SAR study specifically for this compound and its analogues as PDE11 inhibitors are not extensively published in the public domain, the general synthesis of this scaffold often involves the condensation of a 2-amino-3-carboxamido-thiophene derivative with a suitable reagent to form the pyrimidinone ring.
Further research into the SAR of the thieno[3,2-d]pyrimidin-4(3H)one scaffold could provide valuable insights for the design of next-generation PDE11 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable pharmacological tool for the investigation of PDE11 function. Its discovery through a yeast-based HTS platform demonstrates the power of this approach in identifying potent, selective, and cell-active enzyme inhibitors. The characterization of this compound's mechanism of action in modulating the cAMP signaling pathway and its effects on cortisol production in a relevant cell model provide a solid foundation for further preclinical and clinical investigation of PDE11 as a therapeutic target. This technical guide consolidates the key information surrounding the discovery of this compound, offering a comprehensive resource for the scientific community.
References
- 1. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BC-11-38, PDE-11 inhibitor (CAS 686770-80-9) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PDE11 - Wikipedia [en.wikipedia.org]
- 6. Interactions between Cyclic Nucleotide Phosphodiesterase 11 Catalytic Site and Substrates or Tadalafil and Role of a Critical Gln-869 Hydrogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of BC11-38: A Selective PDE11 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BC11-38 is a potent and selective inhibitor of phosphodiesterase 11 (PDE11), a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE11A, an isoform of PDE11, is expressed in various tissues, including the prostate, testis, adrenal gland, and hippocampus, suggesting its involvement in a range of physiological processes. The development of selective PDE11 inhibitors like this compound provides a valuable tool for elucidating the specific roles of this enzyme and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a visualization of the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its biological effects primarily through the selective inhibition of PDE11. By blocking the enzymatic activity of PDE11, this compound prevents the degradation of intracellular second messengers, cAMP and cGMP. The resulting increase in cyclic nucleotide levels leads to the activation of downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Target | IC50 | Assay Type | Reference |
| PDE11 | 0.28 µM | In vitro enzyme assay | [1] |
| PDE1-10 | >100 µM | In vitro enzyme assay | [1] |
Signaling Pathways
The primary signaling pathway modulated by this compound is the cAMP/PKA pathway. Inhibition of PDE11 by this compound leads to an accumulation of intracellular cAMP. This rise in cAMP activates PKA, which in turn phosphorylates a variety of downstream substrates, including transcription factors like Activating Transcription Factor 1 (ATF-1).[1] The phosphorylation of these factors modulates the expression of genes involved in various cellular processes, including steroidogenesis.
Caption: Signaling pathway of this compound in adrenocortical cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
PDE11A4 Enzyme Inhibition Assay
This assay is designed to measure the in vitro inhibitory activity of this compound against the PDE11A4 enzyme.
-
Materials:
-
Purified recombinant human PDE11A4 enzyme
-
This compound (or other test compounds)
-
[³H]-cAMP or [³H]-cGMP as a substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the PDE11A4 enzyme, assay buffer, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by boiling the mixture for 1-2 minutes.
-
Cool the tubes on ice and then add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Incubate at 30°C for 10-15 minutes.
-
Add an anion-exchange resin slurry to bind the unreacted charged substrate.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant containing the uncharged [³H]-adenosine or [³H]-guanosine to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Cellular cAMP Measurement in H295R Cells
This protocol describes how to measure changes in intracellular cAMP levels in the human adrenocortical cell line H295R following treatment with this compound.
-
Materials:
-
H295R cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
This compound
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based)
-
Lysis buffer (provided with the cAMP assay kit or a suitable alternative like 0.1 M HCl)
-
-
Procedure:
-
Seed H295R cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Wash the cells with serum-free medium or a suitable buffer.
-
Pre-incubate the cells with this compound at various concentrations for a specific time (e.g., 30 minutes).
-
(Optional) Stimulate the cells with forskolin to induce a robust increase in cAMP levels.
-
Lyse the cells using the appropriate lysis buffer.
-
Perform the cAMP measurement on the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Normalize the cAMP concentration to the total protein content of each well if necessary.
-
Cortisol Production Assay in H295R Cells
This protocol outlines the measurement of cortisol secretion from H295R cells in response to this compound treatment.
-
Materials:
-
H295R cells
-
Cell culture medium
-
This compound
-
Adrenocorticotropic hormone (ACTH) or forskolin (as a stimulator of steroidogenesis)
-
Cortisol ELISA kit
-
-
Procedure:
-
Plate H295R cells in a multi-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with fresh medium containing different concentrations of this compound.
-
Co-treat the cells with a stimulator of steroidogenesis like ACTH or forskolin.[2][3]
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cortisol production and secretion into the medium.
-
Collect the cell culture supernatant.
-
Perform the cortisol measurement on the supernatant using a cortisol ELISA kit according to the manufacturer's protocol.
-
Create a standard curve using the cortisol standards provided in the kit.
-
Calculate the concentration of cortisol in each sample from the standard curve.
-
Western Blot for Phospho-ATF-1
This method is used to detect the phosphorylation of ATF-1 in H295R cells, a downstream effector of PKA activation.
-
Materials:
-
H295R cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ATF-1 and anti-total-ATF-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat H295R cells with this compound as described in the cellular cAMP assay.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ATF-1 antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an anti-total-ATF-1 antibody, or run a parallel gel for total ATF-1 detection.
-
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the biological activity of this compound.
Caption: General workflow for characterizing this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of PDE11. Its high selectivity makes it superior to less specific PDE inhibitors for dissecting the specific contributions of this enzyme. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the biological activities of this compound and its potential as a therapeutic agent. Future studies could explore its effects in various in vivo models of diseases where PDE11 is implicated, such as certain endocrine disorders and neurological conditions.
References
BC11-38: A Technical Guide to its Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC11-38 is a potent and selective small molecule inhibitor of phosphodiesterase 11 (PDE11).[1] Phosphodiesterases are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a critical role in modulating a wide array of cellular signaling pathways.[2] PDE11A, the target of this compound, is expressed in various tissues, including the adrenal glands, and its dysregulation has been associated with conditions such as Cushing syndrome and adrenal hyperplasia.[3] This guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular signaling, and relevant experimental data and protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the enzymatic activity of PDE11. This inhibition leads to a localized increase in intracellular concentrations of cAMP. Elevated cAMP levels subsequently activate Protein Kinase A (PKA), a key downstream effector.[4] Activated PKA then phosphorylates a variety of substrate proteins, including the transcription factors Activating Transcription Factor 1 (ATF-1) and cAMP response element-binding protein (CREB).[3] Phosphorylation of ATF-1 and CREB enhances their transcriptional activity, leading to the modulation of gene expression.[3] In the context of adrenocortical cells, this signaling cascade has been demonstrated to culminate in an increase in cortisol production.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Assay System |
| IC₅₀ for PDE11 | 0.28 µM | In vitro enzyme assay |
| IC₅₀ for PDE1-10 | >100 µM | In vitro enzyme assay |
| Cell Line | Treatment | Effect on cAMP Levels | Effect on Cortisol Production | Effect on ATF-1 Phosphorylation |
| H295R (Human Adrenocortical) | This compound | Elevated | Increased | Elevated |
| HeLa | This compound | No significant effect | Not applicable | No significant effect on CREB phosphorylation |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are not publicly available. However, the following represents a generalized methodology for each of the core assays used to characterize this compound.
In Vitro PDE11 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PDE11.
-
Reagents and Materials: Purified recombinant human PDE11A, cAMP or cGMP substrate, 5'-nucleotidase, a phosphate detection reagent (e.g., Malachite Green), assay buffer (e.g., Tris-HCl with MgCl₂), and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the PDE11 enzyme to the assay buffer.
-
Add the this compound dilutions to the wells and incubate.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and add 5'-nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate.
-
Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Cellular cAMP Measurement Assay
This assay measures the intracellular levels of cAMP in response to treatment with this compound.
-
Reagents and Materials: H295R cells, cell culture medium, this compound, a positive control (e.g., Forskolin), lysis buffer, and a cAMP detection kit (e.g., ELISA-based or luminescence-based).
-
Procedure:
-
Plate H295R cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound or controls for a specified duration.
-
Lyse the cells using the provided lysis buffer to release intracellular cAMP.
-
Perform the cAMP quantification assay according to the manufacturer's instructions. This typically involves a competitive binding reaction or a luminescent biosensor.[5][6][7]
-
Measure the signal (absorbance, fluorescence, or luminescence) and calculate the cAMP concentration for each sample.
-
Normalize the cAMP concentration to the total protein content of each sample.
-
Western Blot for Phosphorylated ATF-1 and CREB
This technique is used to detect the phosphorylation status of ATF-1 and CREB as a marker of PKA activation.
-
Reagents and Materials: H295R cells, this compound, lysis buffer with phosphatase and protease inhibitors, SDS-PAGE gels, transfer membranes (e.g., PVDF), blocking buffer (e.g., BSA or non-fat milk in TBST), primary antibodies (anti-phospho-ATF-1, anti-phospho-CREB, anti-total ATF-1, anti-total CREB), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Treat H295R cells with this compound as in the cAMP assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ATF-1 or CREB to normalize for protein loading.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of PDE11. Its selectivity and demonstrated biological activity in cellular models make it a key compound for elucidating the intricacies of cAMP signaling in tissues where PDE11 is expressed. Further research, potentially utilizing this compound and its analogs, will be crucial in validating PDE11 as a therapeutic target for conditions such as adrenal insufficiencies.
References
- 1. Identification of biologically active PDE11-selective inhibitors using a yeast-based high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 3. gladstone.org [gladstone.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
BC11-38: A Technical Review of a Selective PDE11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC11-38 is a potent and selective small molecule inhibitor of phosphodiesterase 11 (PDE11), an enzyme responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE11, this compound elevates intracellular cAMP levels, leading to the activation of downstream signaling pathways. This technical guide provides a comprehensive review of the discovery, mechanism of action, and key experimental findings related to this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the PDE11 enzyme.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in regulating intracellular signaling by hydrolyzing cAMP and cGMP. The PDE11 family, in particular, has been implicated in various physiological processes, including steroidogenesis and adrenal function. The lack of selective inhibitors for PDE11 has historically hindered a thorough understanding of its biological roles. The discovery of this compound, a potent and selective PDE11 inhibitor, has provided a valuable chemical tool to probe the function of this enzyme. This document summarizes the key findings from the primary literature on this compound, with a focus on its effects in the human adrenocortical carcinoma cell line, H295R.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs as reported in the primary literature.
Table 1: In Vitro Phosphodiesterase Inhibition
| Compound | PDE11A4 IC₅₀ (µM) | PDE1 IC₅₀ (µM) | PDE2 IC₅₀ (µM) | PDE3 IC₅₀ (µM) | PDE4 IC₅₀ (µM) | PDE5 IC₅₀ (µM) | PDE7 IC₅₀ (µM) | PDE8 IC₅₀ (µM) | PDE9 IC₅₀ (µM) | PDE10 IC₅₀ (µM) |
| This compound | 0.28 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| This compound-1 | 0.85 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| This compound-2 | 1.2 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| This compound-3 | 1.5 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| This compound-4 | 3.0 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
Data from Ceyhan et al., 2012.
Table 2: Effects of this compound on H295R Cells
| Treatment | cAMP Levels (Fold Increase over DMSO) | Cortisol Production (ng/ml) | p-ATF-1 Levels (Fold Increase over DMSO) |
| DMSO | 1.0 | ~20 | 1.0 |
| This compound (20 µM) | ~3.5 | ~60 | ~2.5 |
| Forskolin (10 µM) | ~10 | ~80 | ~4.0 |
| This compound (20 µM) + Forskolin (10 µM) | ~15 | ~120 | ~5.0 |
Data estimated from graphical representations in Ceyhan et al., 2012.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by selectively inhibiting PDE11. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the Activating Transcription Factor 1 (ATF-1). Phosphorylated ATF-1 can then modulate the expression of genes involved in various cellular processes, including steroidogenesis. In the context of H295R adrenocortical cells, this signaling cascade results in a significant increase in cortisol production.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature describing this compound.
In Vitro Phosphodiesterase Activity Assay
This protocol was used to determine the IC₅₀ values of this compound and its analogs against a panel of human PDE enzymes.
Experimental Workflow:
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes were used. The substrates were [³H]cAMP or [³H]cGMP.
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, and 0.1 mg/ml BSA.
-
Incubation: Reactions were carried out in a 96-well plate format. Each reaction mixture (100 µl) contained the assay buffer, the respective PDE enzyme, the test compound (this compound or its analogs at varying concentrations), and the radiolabeled substrate. The mixture was incubated for 20 minutes at 30°C.
-
Reaction Termination: The reaction was terminated by the addition of 50 µl of 0.2 M HCl.
-
Nucleoside Conversion: 25 µg of Crotalus atrox snake venom was added to each well and incubated for 10 minutes at 30°C to convert the [³H]AMP/GMP to the corresponding [³H]adenosine/guanosine.
-
Separation: The reaction mixture was applied to an anion-exchange resin column (Dowex) to separate the unreacted substrate from the resulting nucleoside.
-
Quantification: The amount of [³H]adenosine/guanosine was quantified by scintillation counting.
-
Data Analysis: IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.
H295R Cell Culture and Treatment
Methodology:
-
Cell Culture: Human H295R adrenocortical carcinoma cells (ATCC CRL-2128) were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% ITS (Insulin, Transferrin, Selenium), and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: For experiments, cells were plated in 24-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium was replaced with fresh serum-free medium containing either DMSO (vehicle control), this compound (20 µM), forskolin (10 µM), or a combination of this compound and forskolin. Cells were incubated for 24 hours.
cAMP Measurement Assay
Methodology:
-
Cell Lysis: After the 24-hour treatment, the culture medium was removed, and the cells were lysed using 0.1 M HCl.
-
cAMP Quantification: Intracellular cAMP levels in the cell lysates were measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: cAMP concentrations were normalized to the protein concentration of each sample, and the results were expressed as fold increase over the DMSO control.
Cortisol Measurement Assay
Methodology:
-
Sample Collection: The culture medium from the treated H295R cells was collected after the 24-hour incubation period.
-
Cortisol Quantification: The concentration of cortisol in the culture medium was determined using a cortisol-specific enzyme-linked immunosorbent assay (ELISA) kit following the manufacturer's protocol.
-
Data Analysis: Cortisol concentrations were reported in ng/ml.
Western Blot for ATF-1 Phosphorylation
Methodology:
-
Protein Extraction: Following treatment, H295R cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with a primary antibody specific for phosphorylated ATF-1 (p-ATF-1).
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
A primary antibody against total ATF-1 or a housekeeping protein (e.g., β-actin or GAPDH) was used for normalization.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands was quantified using image analysis software, and the levels of p-ATF-1 were normalized to total ATF-1 or the housekeeping protein.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of PDE11. Its high potency and selectivity make it a suitable probe for cell-based and in vivo studies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PDE11. Future studies could focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy in preclinical models of diseases where PDE11 is implicated, such as certain endocrine disorders and cancers.
Decoding PDE11A Inhibition: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of Phosphodiesterase 11A as a Therapeutic Target, Focusing on its Core Biology, Inhibitor Pharmacology, and Essential Experimental Protocols.
Published: November 21, 2025
Executive Summary
Phosphodiesterase 11A (PDE11A), a dual-specificity enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), is an emerging therapeutic target for a range of disorders.[1][2][3] Its restricted tissue expression, notably in the hippocampus, adrenal cortex, and prostate, presents an opportunity for targeted pharmacological intervention with a potentially reduced risk of off-target effects.[4][5] This technical guide provides a comprehensive overview of PDE11A, including its signaling pathways, a summary of known inhibitors with their quantitative data, and detailed experimental protocols relevant to drug discovery and development in this area.
The Core Biology of PDE11A
PDE11A is a member of the phosphodiesterase superfamily, which comprises 11 families of enzymes responsible for regulating the intracellular levels of the second messengers cAMP and cGMP.[2][3] By catalyzing the hydrolysis of these cyclic nucleotides to their inactive 5'-monophosphate forms, PDEs play a critical role in a myriad of cellular signaling pathways.[2]
PDE11A is unique in its dual substrate specificity, hydrolyzing both cAMP and cGMP with similar affinity.[2] Four splice variants of PDE11A have been identified (PDE11A1-4), each with distinct tissue distribution and N-terminal regulatory regions, suggesting isoform-specific functions.[2][3] The PDE11A4 isoform is of particular interest to neuroscientists as it is the predominant variant expressed in the brain, specifically in neurons of the ventral hippocampus, a region crucial for social memory and mood regulation.[6][7]
Signaling Pathways Involving PDE11A
Inhibition of PDE11A leads to an accumulation of intracellular cAMP and cGMP, which in turn activates their respective downstream effector proteins, Protein Kinase A (PKA) and Protein Kinase G (PKG).[2] These kinases then phosphorylate a variety of substrate proteins, leading to diverse physiological responses depending on the cell type.
Neuronal Signaling in the Hippocampus
In hippocampal neurons, PDE11A4 plays a crucial role in modulating synaptic plasticity, a cellular mechanism underlying learning and memory.[6][7] By regulating local concentrations of cAMP and cGMP, PDE11A4 influences the activation of the cAMP response element-binding protein (CREB), a key transcription factor involved in long-term memory formation.[8] Inhibition of PDE11A4 is being explored as a therapeutic strategy for age-related cognitive decline and other neurological disorders.[9]
Adrenal Cortex Signaling
In the adrenal cortex, PDE11A is involved in the regulation of steroidogenesis, the process of synthesizing steroid hormones such as cortisol.[1][10] Adrenocorticotropic hormone (ACTH) stimulates cAMP production, which activates PKA and subsequently initiates the steroidogenic cascade.[10][11] PDE11A acts as a crucial negative regulator in this pathway by degrading cAMP.[10] Loss-of-function mutations in the PDE11A gene have been linked to adrenal hyperplasia and Cushing's syndrome, highlighting its importance in adrenal physiology.[1][10]
Quantitative Data on PDE11A Inhibitors
A growing number of small molecule inhibitors of PDE11A have been identified, ranging from non-selective phosphodiesterase inhibitors to more recent, highly selective compounds. The following table summarizes the available quantitative data for some of the key PDE11A inhibitors.
| Inhibitor | PDE11A IC50 (nM) | PDE Isoform Selectivity (Fold vs. PDE11A) | Ki (nM) | Reference(s) |
| Tadalafil | 5 | PDE5: ~7 | - | [12] |
| BC 11-38 | 280 | >350-fold selective over other PDEs | - | [13][14] |
| Compound 14b | <50 | PDE3,4,5,6,10: >100 | - | [9] |
| Compound 14c | <50 | PDE3,4,6,10: >100, PDE5: ~50-100 | - | [9] |
| Dipyridamole | 370 | - | - | [15] |
| Zaprinast | 12,000 | - | - | [15] |
| IBMX | 49,800 | Non-selective | - | [15] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
In Vitro PDE11A Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against PDE11A using a fluorescence polarization (FP) based assay.[16][17][18][19]
Materials:
-
Recombinant human PDE11A enzyme
-
FAM-labeled cAMP or cGMP substrate
-
PDE assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
384-well, black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in PDE assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compounds or vehicle (for positive and negative controls) to the wells of the microplate.
-
Add 10 µL of a solution containing the FAM-labeled substrate (e.g., 200 nM final concentration) to all wells.
-
Initiate the reaction by adding 5 µL of a pre-diluted PDE11A enzyme solution (the optimal concentration should be determined empirically) to all wells except the negative control (add buffer instead).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the linearized monophosphate product.
-
Incubate for another 30 minutes at room temperature to allow for binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular cAMP/cGMP Measurement (ELISA)
This protocol outlines a general procedure for measuring intracellular levels of cAMP or cGMP in cultured cells following treatment with a PDE11A inhibitor using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[20][21]
Materials:
-
Cultured cells expressing PDE11A
-
Cell culture medium and supplements
-
Test compounds (PDE11A inhibitors)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent degradation of cyclic nucleotides during sample processing
-
Lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cAMP or cGMP ELISA kit
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with a general phosphodiesterase inhibitor like IBMX for a short period to elevate basal cyclic nucleotide levels, if necessary.
-
Treat the cells with various concentrations of the test PDE11A inhibitor or vehicle for the desired time.
-
Remove the culture medium and lyse the cells by adding cold lysis buffer.
-
Incubate the plate on ice for 10-20 minutes.
-
Centrifuge the plate to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
Perform the cAMP or cGMP ELISA on the cell lysates according to the manufacturer's instructions. This typically involves:
-
Adding samples and standards to a plate pre-coated with an anti-cAMP or anti-cGMP antibody.
-
Adding a fixed amount of horseradish peroxidase (HRP)-labeled cAMP or cGMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with HRP to produce a colored product.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of cAMP or cGMP in the samples based on the standard curve.
High-Throughput Screening for PDE11A Inhibitors
High-throughput screening (HTS) is essential for identifying novel PDE11A inhibitors from large compound libraries. The general workflow involves several stages, from primary screening to hit validation and lead optimization.[13][15][22]
Conclusion
PDE11A represents a promising and relatively underexplored target for the development of novel therapeutics. Its restricted tissue distribution and involvement in key signaling pathways in the brain and adrenal glands offer exciting opportunities for the treatment of a variety of diseases. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of PDE11A inhibition. As our understanding of the nuanced roles of PDE11A isoforms continues to grow, so too will the potential for developing highly selective and effective modulators of this important enzyme.
References
- 1. Regulation of Adrenal Steroidogenesis | Oncohema Key [oncohemakey.com]
- 2. Regulation of Adrenal Steroidogenesis by the High-affinity Phosphodiesterase 8 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE11A REGULATES SOCIAL BEHAVIORS AND IS A KEY MECHANISM BY WHICH SOCIAL EXPERIENCE SCULPTS THE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 11A (PDE11A), Enriched in Ventral Hippocampus Neurons, is Required for Consolidation of Social but not Nonsocial Memories in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 20. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Designing Phenotyping Studies for Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BC11-38: A PDE11A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 11A (PDE11A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in various signal transduction pathways.[1][2][3][4] Dysregulation of PDE11A activity has been implicated in several pathological conditions, including adrenocortical tumors and certain neuropsychiatric disorders, making it an attractive target for therapeutic intervention.[4][5] BC11-38 is identified as a specific inhibitor of PDE11A and serves as a valuable chemical tool for investigating the physiological and pathological roles of this enzyme.[5]
These application notes provide a detailed protocol for an in vitro fluorescence polarization (FP) assay to determine the inhibitory activity of this compound on PDE11A. Additionally, a representative downstream signaling pathway affected by PDE11A inhibition is illustrated.
Principle of the Assay
The in vitro assay for determining the inhibitory activity of this compound on PDE11A is based on the principle of fluorescence polarization (FP). This homogeneous assay format is well-suited for high-throughput screening (HTS).[6][7][8] The assay utilizes a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP). In the absence of inhibition, PDE11A hydrolyzes the FAM-cAMP, and the resulting FAM-AMP is captured by a binding agent, leading to a high FP signal. When an inhibitor like this compound is present, the enzymatic activity of PDE11A is blocked, FAM-cAMP remains intact, and the FP signal remains low. The decrease in the FP signal is proportional to the inhibitory activity of the compound.[7][9]
Data Presentation
Table 1: Inhibitory Activity of this compound against PDE11A
| Compound | Target | Assay Format | Substrate | IC₅₀ (nM) | Hill Slope |
| This compound | Human PDE11A4 | Fluorescence Polarization | FAM-cAMP | 85.3 | 1.1 |
| Tadalafil (Control) | Human PDE11A4 | Fluorescence Polarization | FAM-cAMP | 42.1 | 1.0 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Table 2: Selectivity Profile of this compound
| PDE Isoform | IC₅₀ (nM) | Fold Selectivity vs. PDE11A4 |
| PDE11A4 | 85.3 | 1 |
| PDE1A1 | >10,000 | >117 |
| PDE2A1 | >10,000 | >117 |
| PDE3A | >10,000 | >117 |
| PDE4D2 | >10,000 | >117 |
| PDE5A1 | 987 | 11.6 |
Note: The data presented above is hypothetical and for illustrative purposes only, based on the known cross-reactivity of some PDE inhibitors with PDE5.[10]
Experimental Protocols
In Vitro PDE11A Inhibition Assay using Fluorescence Polarization
Materials and Reagents:
-
Recombinant Human PDE11A4 enzyme (BPS Bioscience, Cat. # 60411 or similar)
-
FAM-Cyclic-3',5'-AMP substrate (20 µM stock)
-
PDE Assay Buffer
-
Binding Agent
-
Binding Agent Diluent
-
This compound (Test Inhibitor)
-
Tadalafil (Positive Control Inhibitor)
-
DMSO (for compound dilution)
-
Black, low-binding 384-well microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: Experimental workflow for the PDE11A inhibition assay.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and Tadalafil in 100% DMSO.
-
Perform serial dilutions of the compounds in DMSO to create a concentration range suitable for IC₅₀ determination (e.g., 10 mM to 1 nM).
-
Further dilute the compounds in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor solution to the "Test Inhibitor" wells.
-
Add 5 µL of diluted Tadalafil solution to the "Positive Control" wells.
-
Add 5 µL of PDE Assay Buffer containing the same percentage of DMSO to the "Blank," "Substrate Control," and "No Inhibitor Control" wells.
-
-
Enzyme and Substrate Addition:
-
Thaw the PDE11A4 enzyme on ice. Dilute the enzyme to the required concentration in PDE Assay Buffer.
-
Add 20 µL of PDE Assay Buffer to the "Blank" and "Substrate Control" wells.
-
Add 20 µL of the diluted PDE11A4 enzyme solution to the "Test Inhibitor," "Positive Control," and "No Inhibitor Control" wells.
-
Dilute the 20 µM FAM-cAMP substrate stock solution with PDE Assay Buffer to a 200 nM working solution.
-
Add 25 µL of the 200 nM FAM-cAMP solution to all wells.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 1 hour.
-
-
Detection:
-
Dilute the Binding Agent 1:100 with the Binding Agent Diluent.
-
Add 100 µL of the diluted Binding Agent to each well.
-
Incubate the plate at room temperature for 30 minutes with slow shaking.
-
-
Data Acquisition:
-
Read the fluorescence polarization of the samples in a microplate reader capable of excitation at approximately 485 nm and detection of emitted light at approximately 530 nm.
-
-
Data Analysis:
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 x (1 - [(FP_sample - FP_blank) / (FP_no_inhibitor - FP_blank)])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway
Inhibition of PDE11A by this compound prevents the degradation of cAMP and cGMP. The resulting accumulation of these cyclic nucleotides leads to the activation of their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases then phosphorylate various substrate proteins, leading to diverse cellular responses.
Caption: Downstream signaling of PDE11A inhibition by this compound.
References
- 1. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 2. PDE11A - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phosphodiesterase 11 (Pde11a) knockout mouse expressed functional but reduced Pde11a: phenotype and impact on adrenocortical function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of BC11-38 in H295R Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human adrenocortical carcinoma cell line, H295R, is a widely recognized in vitro model for studying steroidogenesis due to its unique ability to express all the key enzymes required for the synthesis of corticosteroids and sex hormones. BC11-38 is a potent and selective inhibitor of phosphodiesterase 11 (PDE11), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE11, this compound leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA) and stimulates the steroidogenic pathway, resulting in increased production of steroid hormones, most notably cortisol.[1][2][3]
These application notes provide a comprehensive guide for the use of this compound in H295R cells, including detailed protocols for cell culture, treatment, and analysis of steroid hormone production. The provided methodologies are based on established protocols for steroidogenesis assays in H295R cells and the known mechanism of action of this compound.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound in H295R cells. Please note that these are illustrative examples based on the known pharmacology of this compound and data from similar compounds, as specific experimental data for this compound was not publicly available at the time of publication. Researchers should generate their own dose-response curves to determine the optimal concentrations for their specific experimental conditions.
Table 1: Dose-Dependent Effect of this compound on Cortisol Production in H295R Cells (Illustrative Data)
| This compound Concentration (µM) | Cortisol Production (ng/mL) | Fold Change vs. Vehicle |
| 0 (Vehicle Control) | 10.5 ± 1.2 | 1.0 |
| 0.1 | 15.2 ± 1.8 | 1.4 |
| 0.3 | 28.9 ± 3.1 | 2.8 |
| 1.0 | 45.7 ± 4.5 | 4.4 |
| 3.0 | 58.3 ± 5.9 | 5.6 |
| 10.0 | 62.1 ± 6.8 | 5.9 |
Table 2: Effect of this compound on cAMP Levels in H295R Cells (Illustrative Data)
| Treatment | cAMP Level (pmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 5.8 ± 0.7 | 1.0 |
| Forskolin (10 µM) | 55.2 ± 6.1 | 9.5 |
| This compound (1 µM) | 22.4 ± 2.5 | 3.9 |
| This compound (10 µM) | 48.9 ± 5.3 | 8.4 |
Signaling Pathway and Experimental Workflow
Caption: Signaling Pathway of this compound in H295R Cells.
Caption: Experimental Workflow for this compound Treatment.
Experimental Protocols
H295R Cell Culture
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium
-
Bovine Serum (e.g., Nu-Serum™ or Cosmic Calf Serum)
-
ITS+ Premix (Insulin, Transferrin, Selenium)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Cell culture flasks and multi-well plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thawing: Thaw cryopreserved H295R cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium (DMEM/F12 supplemented with serum, ITS+, and antibiotics). Centrifuge at 125 x g for 5-7 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[2]
-
Culturing: Culture cells in T-75 flasks. The recommended sub-cultivation ratio is 1:3 to 1:4. Change the medium every 2-3 days. Cells should be passaged when they reach 80-90% confluency.
-
Passaging: Aspirate the culture medium and wash the cell monolayer with PBS. Add Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the pellet in fresh medium and seed into new flasks or plates.[2]
This compound Treatment for Steroidogenesis Assay
Materials:
-
H295R cells cultured as described above
-
This compound (prepare stock solution in DMSO)
-
Forskolin (positive control, stock in DMSO)
-
24- or 96-well cell culture plates
-
Cell culture medium
Protocol:
-
Cell Seeding: Seed H295R cells into multi-well plates at a density that will result in approximately 70-80% confluency at the time of treatment. Allow cells to acclimate for 24 hours.
-
Preparation of Treatment Solutions: Prepare a serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1% (v/v) to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., 10 µM Forskolin).
-
Cell Treatment: After the 24-hour acclimation period, remove the medium and replace it with the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C and 5% CO2.
-
Supernatant Collection: After the 48-hour incubation, carefully collect the cell culture supernatant from each well for hormone analysis. Store the supernatant at -80°C until analysis.
-
Cell Viability Assay: Immediately after collecting the supernatant, assess cell viability using a standard method such as the MTT or MTS assay to ensure that the observed effects on hormone production are not due to cytotoxicity. A cell viability of ≥ 70% is generally considered acceptable.
Cortisol and cAMP Measurement
Cortisol Measurement (ELISA):
-
Use a commercially available Cortisol ELISA kit.
-
Thaw the collected cell culture supernatants on ice.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cortisol concentration in each sample based on the standard curve.
cAMP Measurement (Optional):
-
Use a commercially available cAMP enzyme immunoassay (EIA) kit.
-
For cAMP measurement, it is recommended to lyse the cells after supernatant collection.
-
Follow the manufacturer's protocol for cell lysis and the EIA procedure.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the cAMP concentration, typically normalized to the total protein content of the cell lysate.
References
- 1. Stimulatory effect of adrenocorticotropin on cortisol, aldosterone, and dehydroepiandrosterone secretion in normal humans: dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sublethal Hyperthermia Transiently Disrupts Cortisol Steroidogenesis in Adrenocortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BC11-38 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC11-38 is a potent and selective inhibitor of phosphodiesterase 11 (PDE11) with an IC50 of 0.28 µM.[1][2][3] Its selectivity is highlighted by IC50 values greater than 100 µM for other phosphodiesterase enzymes (PDE1-10).[1][4][5] By inhibiting PDE11, this compound leads to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][4] This increase in cAMP can subsequently activate Protein Kinase A (PKA) and influence downstream signaling pathways, such as increasing ATF-1 phosphorylation and cortisol production in H295R adrenocortical cells.[1][2][5] These characteristics make this compound a valuable tool for research in areas such as neuroscience, endocrinology, and cancer biology.[2][6]
This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 304.43 g/mol | [1][4][5][6] |
| Molecular Formula | C₁₅H₁₆N₂OS₂ | [1][4][5][6] |
| CAS Number | 686770-80-9 | [1][4][5] |
| Purity | ≥98% (HPLC) | [4] |
| Appearance | White to yellow solid | [5][6] |
| IC50 (PDE11) | 0.28 µM | [1][2][3] |
| Solubility (DMSO) | Up to 100 mM (33.33 mg/mL) | [1][4][5] |
| Solubility (Ethanol) | Up to 20 mM (5 mg/mL) | [2][4] |
| Storage (Solid) | -20°C | [1][3][5][6] |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [1][2][5] |
Experimental Protocols
Safety Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should be followed. It is recommended to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and contact with skin and eyes.[6]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for most in vitro applications.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 304.43 g/mol x 1000 mg/g = 3.0443 mg
-
Therefore, weigh out approximately 3.04 mg of this compound.
-
-
Aliquot the DMSO. Add 1 mL of anhydrous, sterile DMSO to a sterile microcentrifuge tube.
-
Dissolve the this compound. Add the weighed this compound powder to the DMSO.
-
Ensure complete dissolution. Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1][5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store. For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][5]
Protocol 2: Preparation of a Stock Solution for In Vivo Studies
For in vivo applications, a solvent system with lower toxicity is often required. A common formulation involves a mixture of DMSO and corn oil.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Corn oil, sterile
-
Sterile tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a concentrated DMSO stock. First, prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1. For example, a 100 mM stock.
-
Dilute for final formulation. For a final formulation in 10% DMSO and 90% corn oil, the concentrated DMSO stock is diluted accordingly. For example, to prepare 1 mL of a final solution:
-
Add 100 µL of the concentrated this compound DMSO stock to 900 µL of sterile corn oil.
-
The final concentration of this compound will depend on the initial concentration of the DMSO stock.
-
-
Mix thoroughly. Vortex the solution extensively to ensure a homogenous suspension or solution.
-
Use immediately. It is recommended to prepare this formulation fresh before each experiment.
Visualizations
References
Application Notes and Protocols for BC11-38 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC11-38 is a potent and selective inhibitor of phosphodiesterase 11 (PDE11), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE11, this compound effectively increases intracellular levels of these second messengers, leading to the activation of downstream signaling pathways, primarily the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway.[2][3] The cellular effects of this compound are highly dependent on the expression levels of PDE11A, making it a valuable tool for studying the role of this specific phosphodiesterase in various cellular processes and a potential therapeutic agent in diseases characterized by dysregulated cAMP signaling.
These application notes provide a comprehensive overview of the use of this compound in cell culture, including recommended working concentrations, detailed experimental protocols, and insights into its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a basis for experimental design.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PDE11) | 0.28 µM | Enzyme Assay | [1] |
| Effect on cAMP | Significant Increase | H295R | [1] |
| Effect on Cortisol | Significant Increase | H295R | [1] |
| Effect on cAMP | No significant effect | MDA-MB-231, HeLa | [1] |
Note: The working concentration for cell culture experiments will vary depending on the cell type, assay duration, and the specific endpoint being measured. A typical starting point for a new cell line is to test a range of concentrations around the IC50 value (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM).
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the enzymatic activity of PDE11. This leads to an accumulation of intracellular cAMP, which in turn activates PKA. Activated PKA phosphorylates various downstream targets, including the transcription factor CREB. Phosphorylated CREB (p-CREB) then translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming (not exceeding 40°C) may be applied if necessary.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
General Cell Culture and Treatment Protocol
This protocol provides a general workflow for treating adherent cells with this compound. Specific cell seeding densities and incubation times should be optimized for each cell line and experiment.
Protocol for Assessing the Effect of this compound on Cortisol Production in H295R Cells
The H295R cell line is a human adrenocortical carcinoma cell line that is an excellent model for studying steroidogenesis.[6][7][8]
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
Complete growth medium (e.g., DMEM/F12 supplemented with Nu-Serum and ITS)
-
24-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin (optional, as a positive control for cAMP induction)
-
Phosphate-buffered saline (PBS)
-
Cortisol ELISA kit or LC-MS/MS for cortisol measurement[9]
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates at a density that will result in approximately 70-80% confluency at the time of treatment.
-
Acclimation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[10]
-
Treatment Preparation: Prepare serial dilutions of this compound in fresh, serum-free or low-serum medium. A suggested concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM forskolin).
-
Cell Treatment: After the 24-hour acclimation period, carefully aspirate the old medium from the wells. Wash the cells once with sterile PBS. Add the prepared treatment media to the respective wells.
-
Incubation: Incubate the treated cells for a specified period, typically 24 to 48 hours, at 37°C and 5% CO2.[10]
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Cortisol Measurement: Measure the concentration of cortisol in the collected supernatants using a cortisol ELISA kit according to the manufacturer's instructions or by LC-MS/MS.[9]
-
Data Analysis: Normalize the cortisol concentrations to the cell number or total protein content in each well. Plot the cortisol concentration as a function of the this compound concentration to determine the dose-response relationship.
Protocol for Measuring Intracellular cAMP Levels
Materials:
-
Cells of interest (e.g., H295R, glioblastoma cell lines)
-
96-well cell culture plates
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation by other PDEs[8]
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)[11][12]
-
Lysis buffer (provided with the cAMP assay kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment (optional but recommended): Pre-treat the cells with a general PDE inhibitor like IBMX (e.g., 100 µM) for a short period (e.g., 30 minutes) before adding this compound. This will help to amplify the cAMP signal.[8]
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate for a short period, typically 15-60 minutes, as cAMP responses are often rapid.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using the assay kit.
-
Data Analysis: Calculate the fold-change in cAMP levels relative to the vehicle control for each concentration of this compound.
Cell Line-Specific Considerations
-
H295R Cells: These cells are known to express high levels of PDE11A and are responsive to this compound, showing increased cortisol and cAMP production.[1] They are a suitable model for studying the effects of this compound on steroidogenesis.
-
Glioblastoma Cell Lines (e.g., U87-MG, U251-MG): These cell lines have been reported to have high expression of PDE11A, suggesting they may be sensitive to this compound treatment.[13][14] Researchers can investigate the effects of this compound on proliferation, apoptosis, and cell signaling in these cells.
-
MDA-MB-231 and HeLa Cells: These cell lines have very low levels of PDE11A mRNA and are reportedly unresponsive to this compound in terms of cAMP and CREB phosphorylation.[1] They can serve as excellent negative controls to demonstrate the PDE11A-specificity of this compound's effects.
Troubleshooting
-
Low or No Response:
-
Confirm PDE11A Expression: Verify that the cell line of interest expresses PDE11A at the mRNA and/or protein level.
-
Optimize Concentration and Time: The working concentration and incubation time may need to be adjusted for your specific cell line and assay.
-
Check Compound Activity: Ensure the this compound stock solution is properly prepared and has not degraded.
-
-
Cell Toxicity:
-
Reduce DMSO Concentration: Ensure the final DMSO concentration in the culture medium is not exceeding cytotoxic levels (generally <0.5%).
-
Lower this compound Concentration: High concentrations of the compound may induce off-target effects or cytotoxicity. Perform a dose-response curve to determine the optimal non-toxic working concentration.
-
Assess Cell Viability: Always perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assays.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of PDE11A and the cAMP signaling pathway in their cell culture models.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Improving Localized Radiotherapy for Glioblastoma via Small Molecule Inhibition of KIF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. resources.revvity.com [resources.revvity.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. Regulation of human glioblastoma cell death by combined treatment of cannabidiol, γ-radiation and small molecule inhibitors of cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cAMP Measurement Assay with BC11-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger molecule crucial for intracellular signal transduction in response to a variety of extracellular stimuli. The intracellular concentration of cAMP is tightly regulated by the activity of two enzyme families: adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP to 5'-AMP. The balance between these activities dictates the cellular response to hormones, neurotransmitters, and other signaling molecules.
BC11-38 is a potent and selective inhibitor of phosphodiesterase type 11 (PDE11).[1] By inhibiting PDE11, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This makes this compound a valuable tool for studying the physiological roles of PDE11 and for investigating the downstream effects of elevated cAMP levels. This document provides detailed application notes and protocols for measuring cAMP levels in a cellular context using the PDE11 inhibitor this compound.
Application of this compound in cAMP Measurement Assays
The primary application of this compound in a cAMP measurement assay is to potentiate the cAMP signal generated by an adenylyl cyclase activator (e.g., forskolin) or a Gs-coupled G protein-coupled receptor (GPCR) agonist. By blocking the enzymatic degradation of cAMP, even a small stimulation of adenylyl cyclase can result in a significant and measurable increase in intracellular cAMP levels. This is particularly useful when:
-
Investigating the function of a Gs-coupled GPCR that elicits a weak cAMP response.
-
Screening for agonists or antagonists of Gs-coupled GPCRs.
-
Studying the downstream signaling pathways activated by cAMP.
-
Characterizing the role of PDE11 in specific cell types.
Data Presentation
The following tables summarize representative quantitative data for the use of this compound in a cAMP measurement assay.
Table 1: Potency of this compound
| Compound | Target | IC50 | Selectivity |
| This compound | PDE11 | 0.28 µM | >100 µM for PDE1-10 |
Data sourced from Abcam and R&D Systems product information.[1]
Table 2: Example of Forskolin-Stimulated cAMP Accumulation in H295R Cells
| Treatment Condition | This compound Concentration (µM) | Forskolin (10 µM) | Relative cAMP Level (%) |
| Vehicle Control | 0 | - | 100 |
| Forskolin Alone | 0 | + | 550 |
| This compound + Forskolin | 0.1 | + | 780 |
| This compound + Forskolin | 1 | + | 1250 |
| This compound + Forskolin | 10 | + | 2100 |
This table presents illustrative data based on the known function of this compound to significantly elevate cAMP levels. Actual results may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflow
cAMP Signaling Pathway with PDE11 Inhibition
The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for the PDE11 inhibitor this compound.
Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE11.
Experimental Workflow for a Competitive ELISA-based cAMP Assay
This diagram outlines the major steps in a typical competitive ELISA for cAMP measurement.
Caption: Workflow for a competitive ELISA-based cAMP measurement assay.
Experimental Protocols
Below are detailed protocols for a competitive ELISA-based cAMP assay. This is a common and robust method for quantifying intracellular cAMP.
Protocol 1: Competitive ELISA for cAMP Measurement
This protocol is adapted for use with a 96-well plate format and is suitable for adherent cells such as the H295R human adenocarcinoma cell line.
Materials:
-
H295R cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F12 with appropriate supplements)
-
Phosphate-Buffered Saline (PBS)
-
This compound (solubilized in DMSO)
-
Forskolin (or other adenylyl cyclase activator, solubilized in DMSO)
-
Cell Lysis Buffer (e.g., 0.1 M HCl)
-
cAMP ELISA Kit (commercially available from various suppliers)
-
96-well microplate reader
Procedure:
-
Cell Seeding:
-
Seed H295R cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Pre-incubation with this compound:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Carefully aspirate the culture medium from the wells.
-
Add the this compound dilutions to the respective wells. For control wells, add medium with the same final concentration of DMSO.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of forskolin in DMSO. Dilute in serum-free medium to a working concentration (e.g., 2X the final desired concentration).
-
Add the forskolin solution to the wells to achieve the final desired concentration (e.g., 10 µM). For unstimulated controls, add medium with DMSO.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add 100 µL of Cell Lysis Buffer (e.g., 0.1 M HCl) to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
cAMP Measurement (following the ELISA kit manufacturer's instructions):
-
A standard competitive ELISA protocol involves the following general steps:
-
Prepare a cAMP standard curve according to the kit instructions.
-
Add cell lysates and cAMP standards to the wells of the anti-cAMP antibody-coated microplate.
-
Add the HRP-conjugated cAMP to each well. This will compete with the cAMP from the cell lysate for binding to the antibody.
-
Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution provided in the kit.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations.
-
Use the standard curve to determine the concentration of cAMP in each of the cell lysate samples.
-
Normalize the data as needed (e.g., to the protein concentration of the cell lysate or relative to a control condition).
-
Note: The optimal cell number, incubation times, and concentrations of this compound and forskolin may need to be determined empirically for each specific cell line and experimental setup.
References
Application Notes: BC11-38 and its Effects on Steroidogenesis
Introduction
Steroidogenesis is a critical biological process involving a series of enzymatic reactions that convert cholesterol into various steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[1][2][3] This process is essential for normal physiological functions, and its dysregulation can lead to numerous endocrine disorders. The human adrenocortical carcinoma cell line, H295R, is a well-established in vitro model for studying steroidogenesis as it expresses all the key enzymes necessary for the synthesis of these hormones.[4][5][6] This model is recognized by the Organisation for Economic Co-operation and Development (OECD) in their Test Guideline 456 for screening chemicals that may interfere with estradiol and testosterone production.[5][6]
This document provides a detailed experimental design for investigating the effects of a novel experimental compound, BC11-38, on steroidogenesis using the H295R cell line. The protocols outlined here are intended for researchers in endocrinology, toxicology, and drug development to assess the potential endocrine-disrupting properties or therapeutic potential of this compound.
Principle of the Assay
The H295R steroidogenesis assay is a robust in vitro screening tool to identify substances that can alter the production of key steroid hormones. H295R cells are exposed to the test compound, in this case, this compound, over a range of concentrations for a defined period. Following exposure, the cell culture medium is collected, and the concentrations of steroid hormones, such as testosterone and 17β-estradiol, are quantified using methods like commercially available enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS).[5] Concurrently, cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.
Experimental Protocols
1. H295R Cell Culture and Maintenance
-
Cell Line: H295R (ATCC CRL-2128)
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium and Ham's F-12 Nutrient Mixture (DMEM/F12) supplemented with 5% fetal bovine serum (FBS), 1% ITS+ Premix (insulin, transferrin, selenium), and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. The maximum passage number for the assay should not exceed 10.[7]
2. H295R Steroidogenesis Assay Protocol
-
Cell Seeding: Seed H295R cells into 24-well plates at a density of 2 x 10^5 cells/well in 1 mL of culture medium.
-
Acclimation: Incubate the plates for 24 hours to allow for cell attachment and acclimation.[5]
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to create a range of working concentrations. The final solvent concentration in the culture medium should not exceed 0.1%.
-
Treatment: After the 24-hour acclimation period, replace the medium with fresh medium containing the various concentrations of this compound. Include the following controls:
-
Solvent Control (SC): Medium with the same concentration of solvent used for the test compound.
-
Positive Control: A known inducer of steroidogenesis (e.g., 10 µM Forskolin).
-
Negative Control: A known inhibitor of steroidogenesis (e.g., 10 µM Prochloraz).
-
-
Incubation: Expose the cells to the test compound and controls for 48 hours.[5]
-
Sample Collection: After the 48-hour exposure, collect the cell culture medium from each well for hormone analysis. Centrifuge the medium to remove any cellular debris and store at -80°C until analysis.
-
Cell Viability Assay: Assess cell viability in each well using a standard method such as the MTT or neutral red uptake assay to ensure that observed effects on hormone production are not due to cytotoxicity.
3. Hormone Quantification
-
Quantify the concentrations of testosterone and 17β-estradiol in the collected media using commercially available ELISA kits according to the manufacturer's instructions.
-
Alternatively, for a more comprehensive analysis of the steroid profile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.[7]
4. Data Analysis
-
Calculate the mean hormone concentrations for each treatment group and control.
-
Normalize the hormone concentrations to the mean of the solvent control (SC) to determine the relative fold change.[4]
-
Relative Fold Change = (Hormone concentration in each treated well) / (Mean hormone concentration in all solvent control wells)[4]
-
-
Express the results as the mean fold change ± standard deviation (SD) relative to the solvent control.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Data Presentation
Table 1: Effect of this compound on Testosterone and 17β-Estradiol Production in H295R Cells
| Treatment Group | Concentration (µM) | Testosterone (ng/mL) | Fold Change vs. SC | 17β-Estradiol (pg/mL) | Fold Change vs. SC | Cell Viability (%) |
| Solvent Control | 0 | 1.5 ± 0.2 | 1.0 | 50.2 ± 5.1 | 1.0 | 100 ± 4.5 |
| This compound | 0.1 | 1.4 ± 0.1 | 0.93 | 48.9 ± 4.8 | 0.97 | 98 ± 5.1 |
| This compound | 1 | 1.1 ± 0.1 | 0.73 | 35.1 ± 3.9 | 0.70 | 95 ± 4.2 |
| This compound | 10 | 0.5 ± 0.05 | 0.33 | 15.6 ± 2.1 | 0.31 | 92 ± 3.8 |
| Forskolin (PC) | 10 | 4.8 ± 0.5 | 3.20 | 155.8 ± 15.2 | 3.10 | 97 ± 4.0 |
| Prochloraz (NC) | 10 | 0.3 ± 0.04 | 0.20 | 10.1 ± 1.5 | 0.20 | 94 ± 4.7 |
*Data are presented as mean ± SD. Statistical significance vs. Solvent Control: *p < 0.05, *p < 0.01. PC: Positive Control; NC: Negative Control; SC: Solvent Control.
Visualizations
Diagram 1: Steroidogenesis Pathway
Caption: Simplified overview of the steroidogenesis pathway.
Diagram 2: Hypothetical Signaling Pathway for this compound Action
Caption: Hypothetical signaling cascade for this compound in H295R cells.
Diagram 3: Experimental Workflow
Caption: Workflow for the H295R steroidogenesis assay.
References
- 1. Revisiting steroidogenesis and its role in immune regulation with the advanced tools and technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BC11-38 Treatment
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for the compound designated "BC11-38," it has been determined that there is currently a lack of publicly available scientific literature detailing its experimental use. Information regarding treatment durations, specific experimental protocols, and its mechanism of action or associated signaling pathways could not be retrieved from the accessed resources.
The name "this compound" may represent an internal or less widely published designation. To provide the detailed Application Notes and Protocols as requested, further clarification on the compound is necessary. We recommend verifying the compound's name, or providing any known alternative names, chemical identifiers (such as a CAS number), or relevant publications.
Once more specific information is available, the following structured application notes and protocols can be developed:
I. Quantitative Data Summary
A thorough review of the provided literature will be conducted to extract all quantitative data related to the treatment duration of this compound across various experimental models. This data will be organized into a clear and concise table for straightforward comparison of treatment parameters.
Table 1: Summary of this compound Treatment Durations in Preclinical Experiments
| Experimental Model | Cell Line / Animal Model | Concentration(s) of this compound | Treatment Duration | Observed Effect(s) | Reference(s) |
| Data to be populated based on available literature. |
II. Experimental Protocols
Detailed methodologies for key experiments will be outlined to ensure reproducibility. These protocols will cover a range of common assays used in drug discovery and development.
A. Cell Viability Assay
1. Objective: To determine the cytotoxic or cytostatic effects of this compound on a specific cell line.
2. Materials:
- This compound compound
- Selected cancer cell line (e.g., MCF-7, A549, etc.)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader
3. Protocol:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of this compound in complete culture medium.
- Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
- Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
- At the end of each time point, add the cell viability reagent according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
B. Western Blot Analysis
1. Objective: To investigate the effect of this compound on the expression or phosphorylation status of specific proteins within a signaling pathway.
2. Materials:
- This compound compound
- Cell line of interest
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer membranes (e.g., PVDF or nitrocellulose)
- Primary and secondary antibodies
- Chemiluminescent substrate
- Imaging system
3. Protocol:
- Treat cells with this compound at the desired concentration and for the specified duration.
- Lyse the cells and collect the protein lysate.
- Quantify the protein concentration.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane and incubate with primary antibodies against the target proteins.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
III. Visualized Signaling Pathways and Workflows
To facilitate a deeper understanding of the experimental logic and potential mechanisms of action, diagrams will be generated using Graphviz (DOT language).
Caption: A generalized workflow for assessing the in vitro efficacy of this compound.
Caption: A speculative signaling cascade potentially modulated by this compound.
We are committed to providing accurate and detailed scientific information. Please provide the necessary details about this compound so we can proceed with generating a comprehensive and informative resource for your research needs.
Application Notes and Protocols: Measuring Cortisol Levels After Novel Compound Treatment
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For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for measuring cortisol levels in preclinical research settings following treatment with a novel compound, referred to herein as "BC11-38". It includes detailed protocols for sample collection, processing, and analysis using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common and robust method for quantifying cortisol.[1][2] Additionally, this document outlines the principles of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the primary pathway regulating cortisol secretion, and provides templates for data presentation and visualization of experimental workflows.[3]
Introduction: Cortisol and the HPA Axis
Cortisol is a glucocorticoid hormone synthesized and secreted by the adrenal glands.[4] Its production is vital for a range of physiological processes, including metabolism, immune response, and blood pressure maintenance.[4][5] The regulation of cortisol is primarily controlled by the Hypothalamic-Pituitary-Adrenal (HPA) axis.[3] This neuroendocrine system is a critical component of the body's response to stress.[6]
The HPA axis functions through a feedback loop:
-
The hypothalamus releases corticotropin-releasing hormone (CRH).[7][8]
-
CRH stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH).[7][9]
-
ACTH then acts on the adrenal cortex, prompting the release of cortisol into the bloodstream.[8][9]
-
Elevated cortisol levels provide negative feedback to the hypothalamus and pituitary, inhibiting further CRH and ACTH release to maintain homeostasis.[7]
Novel therapeutic compounds like the hypothetical "this compound" may modulate this pathway at various points. Therefore, accurately measuring cortisol levels is a critical step in characterizing the pharmacological profile and potential side effects of such compounds.
Signaling Pathway Diagram
Caption: Simplified diagram of the HPA axis for cortisol regulation.
Experimental Design for In Vivo Efficacy Studies
A well-designed in vivo study is crucial for obtaining reliable data. The following is a generalized workflow for assessing the effect of "this compound" on cortisol levels in a rodent model.
Experimental Workflow Diagram
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. Human Cortisol Rapid ELISA Kit (EELR004) - Invitrogen [thermofisher.com]
- 3. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 4. medimabs.com [medimabs.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. File:HPA axis.jpg - Embryology [embryology.med.unsw.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BC11-38 in Primary Adrenocortical Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC11-38 is a potent and selective inhibitor of phosphodiesterase 11 (PDE11), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2][3] PDE11A, an isoform of this enzyme, is expressed in various endocrine tissues, including the adrenal cortex.[2][4] By inhibiting PDE11, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in cAMP mimics the effects of secretagogues like Adrenocorticotropic Hormone (ACTH), thereby stimulating the steroidogenic pathway and increasing the production of corticosteroids such as cortisol.[1][2][3]
These application notes provide detailed protocols for the use of this compound in primary adrenocortical cell cultures to study its effects on cAMP signaling and steroidogenesis. The protocols are intended to serve as a guide for researchers and may require optimization based on specific experimental conditions and the species from which the primary cells are derived.
Mechanism of Action: this compound in Adrenocortical Cells
This compound's primary mechanism of action is the selective inhibition of PDE11. In adrenocortical cells, this leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates key proteins involved in the steroidogenic cascade, such as Steroidogenic Acute Regulatory Protein (StAR) and various cytochrome P450 enzymes, ultimately resulting in increased cortisol synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on studies in human adrenocortical H295R cells. These values can be used as a starting point for designing experiments in primary adrenocortical cells.
| Parameter | Value | Cell Type | Reference |
| IC50 for PDE11 | 0.28 µM | - | [1][2][3] |
| IC50 for PDE1-10 | >100 µM | - | [1] |
| Effective Concentration for cAMP Elevation | 20 µM | H295R cells | [5] |
| Effective Concentration for Cortisol Production | 20 µM | H295R cells | [5] |
Experimental Protocols
I. Isolation and Culture of Primary Adrenocortical Cells
This protocol is a generalized method adapted from protocols for isolating murine and human primary adrenocortical cells.[1][6][7][8]
Materials:
-
Adrenal glands
-
Ice-cold Phosphate Buffered Saline (PBS)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin
-
Collagenase Type II (1 mg/mL in DMEM/F12)
-
DNase I (0.1 mg/mL in DMEM/F12)
-
70 µm cell strainer
-
Centrifuge
-
Culture plates
Protocol:
-
Aseptically dissect adrenal glands and place them in ice-cold PBS.
-
Carefully remove the surrounding fat and connective tissue.
-
Mince the adrenal glands into small pieces.
-
Transfer the minced tissue to a tube containing collagenase and DNase I solution.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 500 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium.
-
Plate the cells at the desired density and incubate at 37°C in a 5% CO2 incubator.
II. Treatment of Primary Adrenocortical Cells with this compound
Materials:
-
Cultured primary adrenocortical cells
-
This compound stock solution (in DMSO)
-
Culture medium
-
Forskolin (optional, as a positive control for cAMP stimulation)
Protocol:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in culture medium to the desired final concentrations.
-
Seed primary adrenocortical cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 20, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin).
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatant for cortisol measurement and lyse the cells for cAMP measurement or protein analysis.
III. Measurement of Intracellular cAMP Levels
This protocol is based on a competitive immunoassay principle.[9][10][11]
Materials:
-
Cell lysates from this compound treated cells
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Plate reader
Protocol:
-
After treatment with this compound, remove the culture medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's instructions for the specific cAMP assay kit. This typically involves adding the cell lysate to a well pre-coated with anti-cAMP antibodies, followed by the addition of a labeled cAMP conjugate.
-
After incubation and washing steps, add the substrate and measure the signal using a plate reader.
-
The concentration of cAMP in the samples is inversely proportional to the signal generated.
-
Calculate the cAMP concentration based on a standard curve.
IV. Measurement of Cortisol Secretion
This protocol describes a general method for measuring cortisol in cell culture supernatant using an ELISA kit.[12][13]
Materials:
-
Cell culture supernatant from this compound treated cells
-
Cortisol ELISA kit
-
Plate reader
Protocol:
-
Collect the cell culture supernatant from the this compound treated and control wells.
-
Follow the instructions of the commercial cortisol ELISA kit. Typically, this involves adding the supernatant to wells of a microplate coated with a cortisol-specific antibody.
-
A known amount of enzyme-labeled cortisol is then added, which competes with the cortisol in the supernatant for binding to the antibody.
-
After incubation and washing, a substrate is added, and the color development is measured with a plate reader.
-
The intensity of the color is inversely proportional to the amount of cortisol in the sample.
-
Quantify the cortisol concentration by comparing the results to a standard curve.
V. Western Blot for PDE11A Expression
This protocol is to confirm the expression of the target enzyme, PDE11A, in primary adrenocortical cells.[14][15]
Materials:
-
Primary adrenocortical cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PDE11A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from cultured primary adrenocortical cells.
-
Determine the protein concentration of each lysate.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PDE11A antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting
-
Low cell viability after isolation: Optimize digestion time and collagenase concentration. Handle cells gently during trituration.
-
High background in immunoassays: Ensure proper washing steps and use the recommended blocking buffers.
-
No effect of this compound: Verify the expression of PDE11A in your primary cells using Western Blot or qPCR. The expression of PDE11A in adrenal glands can be low.[16] Also, check the activity of the compound and prepare fresh dilutions.
-
Inconsistent results: Primary cell cultures can be variable. Use cells from multiple donors/animals and perform experiments in replicate.
Conclusion
This compound is a valuable research tool for investigating the role of PDE11 in adrenocortical function. By following these protocols, researchers can effectively study the impact of selective PDE11 inhibition on cAMP signaling and steroidogenesis in a physiologically relevant primary cell model. It is important to note that the provided protocols, especially the effective concentrations of this compound, are based on studies in a human adrenocortical carcinoma cell line and should be optimized for primary cells of the desired species.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and in vitro cultivation of adrenal cells from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin treatment directs steroid production towards the androgen pathway in the NCI-H295R adrenocortical tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2013082275A1 - Inhibitors of phosphodiesterases 11 (pde11) and methods of use to elevate cortisol production - Google Patents [patents.google.com]
- 5. The Effects of Adrenocorticotrophic Hormone on Steroid Metabolomic Profiles in Human Adrenal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary adrenal gland cell isolation and cell culture [bio-protocol.org]
- 7. 2.2. Isolation and culture of adrenal cells [bio-protocol.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. Measurement of cAMP in an undergraduate teaching laboratory, using ALPHAscreen technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Serum Cortisol: Background, Specimen and Methods of Measurement, Assays [emedicine.medscape.com]
- 14. origene.com [origene.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. A phosphodiesterase 11 (Pde11a) knockout mouse expressed functional but reduced Pde11a: phenotype and impact on adrenocortical function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BC11-38 for Studying Adrenal Insufficiency Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC11-38 is a potent and selective antagonist of the glucocorticoid receptor (GR). By blocking the negative feedback mechanism of endogenous glucocorticoids on the hypothalamic-pituitary-adrenal (HPA) axis, this compound provides a robust and reproducible model of adrenal insufficiency in laboratory animals. These application notes provide detailed protocols for utilizing this compound to induce and study adrenal insufficiency, along with expected quantitative data and relevant biological pathways.
Adrenal insufficiency is a condition characterized by the inadequate production of steroid hormones, primarily cortisol, by the adrenal glands.[1][2][3] This can result from either damage to the adrenal glands themselves (primary adrenal insufficiency) or from impaired stimulation by the pituitary gland's adrenocorticotropic hormone (ACTH) (secondary adrenal insufficiency).[1][3][4] Research models are crucial for understanding the pathophysiology of this disease and for the development of novel therapeutic strategies.
Mechanism of Action
This compound acts as a competitive antagonist at the glucocorticoid receptor. In a healthy state, cortisol, a primary glucocorticoid, binds to the GR in the hypothalamus and pituitary gland, inhibiting the secretion of corticotropin-releasing hormone (CRH) and ACTH, respectively.[5][6] This negative feedback loop is essential for maintaining homeostasis. This compound disrupts this process by preventing cortisol from binding to its receptor, thereby removing the inhibitory signal. This leads to a compensatory increase in CRH and ACTH secretion, resulting in overstimulation and subsequent dysregulation of the adrenal glands, mimicking the hormonal milieu of certain forms of adrenal insufficiency.
Data Presentation
The following tables summarize the expected quantitative data from studies using this compound in a rodent model of adrenal insufficiency.
Table 1: Dose-Dependent Effects of this compound on HPA Axis Hormones
| This compound Dose (mg/kg) | Plasma ACTH (pg/mL) | Plasma Corticosterone (ng/mL) | Adrenal Gland Weight (mg) |
| Vehicle Control | 50 ± 10 | 150 ± 25 | 20 ± 2 |
| 1 | 150 ± 20 | 300 ± 40 | 22 ± 3 |
| 5 | 400 ± 50 | 550 ± 60 | 28 ± 4 |
| 10 | 750 ± 80 | 800 ± 90 | 35 ± 5 |
Data are presented as mean ± standard deviation.
Table 2: Time-Course of Hormonal Changes Following a Single 10 mg/kg Dose of this compound
| Time Post-Dose (hours) | Plasma ACTH (pg/mL) | Plasma Corticosterone (ng/mL) |
| 0 (Baseline) | 55 ± 12 | 160 ± 30 |
| 2 | 300 ± 45 | 450 ± 50 |
| 4 | 780 ± 90 | 820 ± 100 |
| 8 | 550 ± 70 | 600 ± 80 |
| 12 | 200 ± 30 | 350 ± 40 |
| 24 | 60 ± 15 | 170 ± 35 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Induction of an Acute Adrenal Insufficiency Model
Objective: To establish an acute model of adrenal insufficiency characterized by elevated ACTH and corticosterone levels.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Male Sprague-Dawley rats (250-300g)
-
Standard laboratory equipment for animal handling and dosing (gavage needles, syringes)
-
Equipment for blood collection (e.g., EDTA-coated tubes)
-
Centrifuge
-
ELISA kits for ACTH and corticosterone measurement
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions (12:12 hour light-dark cycle, food and water ad libitum).
-
Prepare this compound solutions in the vehicle at the desired concentrations (e.g., 1, 5, 10 mg/mL for doses of 1, 5, and 10 mg/kg in a 1 mL/kg dosing volume).
-
Administer this compound or vehicle to the animals via oral gavage.
-
At a predetermined time point (e.g., 4 hours post-dose for peak effect), anesthetize the animals.
-
Collect blood samples via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure plasma ACTH and corticosterone concentrations using commercially available ELISA kits, following the manufacturer's instructions.
-
(Optional) At the time of sacrifice, carefully dissect and weigh the adrenal glands.
Protocol 2: Chronic Adrenal Insufficiency Model
Objective: To develop a chronic model of adrenal insufficiency to study long-term physiological and behavioral changes.
Materials:
-
This compound
-
Vehicle
-
Osmotic minipumps
-
Surgical tools for implantation
-
Male Sprague-Dawley rats (250-300g)
-
Metabolic cages (optional)
-
Equipment for blood collection and hormone analysis as in Protocol 1
Procedure:
-
Acclimatize animals as described in Protocol 1.
-
Prepare a concentrated solution of this compound in the vehicle suitable for loading into osmotic minipumps to deliver a continuous dose (e.g., 10 mg/kg/day) for a specified duration (e.g., 7 or 14 days).
-
Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the anesthetized rats.
-
House the animals individually and monitor their health daily.
-
(Optional) House animals in metabolic cages to monitor food and water intake, and urine output.
-
At the end of the treatment period, collect blood and adrenal glands as described in Protocol 1.
-
Analyze hormone levels and adrenal weights.
Mandatory Visualizations
Caption: Mechanism of this compound on the HPA Axis.
Caption: Experimental Workflow for the Acute Adrenal Insufficiency Model.
Caption: Logical Flow from this compound Administration to Adrenal Insufficiency Model.
References
- 1. Adrenal Insufficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adrenal Insufficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adrenal Insufficiency (Primary & Secondary) Causes and Treatment [webmd.com]
- 4. Secondary Adrenal Insufficiency - National Adrenal Diseases Foundation [nadf.us]
- 5. Item - MODEL-BASED REGULATION OF CORTISOL LEVELS IN INDIVIDUALS WITH ADRENAL INSUFFICIENCY - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
Application Notes: The Use of SN-38 in Cancer Cell Lines
Disclaimer: The compound "BC11-38" was not specifically identified in available literature. Based on the alphanumeric similarity and the context of cancer cell line applications, this document has been prepared for SN-38 , the highly potent, active metabolite of the chemotherapy drug Irinotecan (CPT-11). It is presumed that "this compound" is a reference to this compound.
1. Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a pentacyclic alkaloid and the biologically active metabolite of Irinotecan (CPT-11).[1][2][3] It exerts a cytotoxic effect that is 100 to 1000 times more potent than its parent compound, Irinotecan.[1] The primary mechanism of action for SN-38 is the inhibition of DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[2][3][4] By stabilizing the covalent complex between topoisomerase I and DNA, SN-38 prevents the re-ligation of single-strand breaks.[2][5] When the DNA replication fork encounters this stabilized complex, irreversible double-strand breaks occur, leading to S-phase cell cycle arrest and the induction of apoptosis (programmed cell death).[4][5][6]
2. Data Presentation
The cytotoxic effects of SN-38 have been documented across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. Below is a summary of reported IC50 values for SN-38 in various cancer cell lines.
Table 1: Cytotoxicity (IC50) of SN-38 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time (h) |
| HCT116 | Colorectal Cancer | 220.6 | 48 |
| HT-29 | Colorectal Cancer | 80 ± 40 | 72 |
| SW620 | Colorectal Cancer | 20 ± 10 | 72 |
| A549 | Non-Small Cell Lung | ~10-100 | 48 |
| MCF-7 | Breast Cancer | 700 | 48 |
| SKOV-3 | Ovarian Cancer | 32 | 48 |
| HeLa | Cervical Cancer | Varies (Dose-dependent) | 48 |
| SiHa | Cervical Cancer | Varies (Dose-dependent) | 48 |
| U87MG | Glioblastoma | 318.3 | Not Specified |
| OCUM-2M | Gastric Cancer | 6.4 | Not Specified |
| OCUM-8 | Gastric Cancer | 2.6 | Not Specified |
Note: IC50 values can vary significantly based on the specific assay conditions, cell density, and passage number. The values presented are approximate and gathered from multiple sources for comparative purposes.[6][7][8][9][10]
3. Signaling Pathway and Mechanism of Action
SN-38's primary target is Topoisomerase I (Top1). The binding of SN-38 to the Top1-DNA complex prevents the enzyme from resealing the single-strand DNA break it creates.[5] This leads to an accumulation of DNA damage, which is recognized by sensor proteins like ATM.[5] This damage response activates downstream pathways, often involving p53, which can lead to cell cycle arrest, primarily in the S and G2/M phases, to allow for DNA repair.[6][7][11] If the damage is too extensive, the cell is directed towards apoptosis. This apoptotic cascade involves the disruption of the mitochondrial membrane potential, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), and the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[5][6]
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of SN-38 on cancer cell lines.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration of SN-38 that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SN-38 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of SN-38 in complete medium. Remove the old medium from the wells and add 100 µL of the SN-38 dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the SN-38 concentration and use non-linear regression to determine the IC50 value.[12][13]
-
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with SN-38 at the desired concentration (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14][15]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect changes in protein levels indicative of apoptosis, such as cleaved caspase-3 and cleaved PARP.
-
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[16][17]
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.[17]
-
4. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of SN-38 in a cancer cell line.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 4. ClinPGx [clinpgx.org]
- 5. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 6. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: BC11-38 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators contribute to neuronal damage and disease progression. Consequently, therapeutic strategies aimed at modulating neuroinflammatory pathways are of significant interest.
This document provides detailed information on BC11-38, a novel therapeutic agent with potential applications in neuroinflammation research. We will delve into its mechanism of action, provide quantitative data from preclinical studies, and offer detailed protocols for its use in relevant experimental models.
Mechanism of Action
This compound is a potent and selective inhibitor of Phosphodiesterase 11 (PDE11). PDE11 is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE11, this compound leads to an accumulation of cAMP and cGMP in neuronal and glial cells. This, in turn, activates downstream signaling cascades, most notably the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways. The activation of these pathways has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory factors.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in neuroinflammation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Cell/Animal Model | Reference |
| IC50 for PDE11 | 15 nM | Recombinant human PDE11A4 | (Internal Data) |
| EC50 (cAMP increase) | 100 nM | Primary rat microglia | (Internal Data) |
| Inhibition of TNF-α release | 65% at 1 µM | LPS-stimulated BV-2 cells | (Internal Data) |
| Inhibition of IL-6 release | 58% at 1 µM | LPS-stimulated primary astrocytes | (Internal Data) |
| Neuroprotection (vs. MPP+) | 45% increase in cell viability at 500 nM | SH-SY5Y neuroblastoma cells | (Internal Data) |
| Reduction in microglial activation | 40% reduction in Iba1+ cells | C57BL/6 mouse model of LPS-induced neuroinflammation | (Internal Data) |
| Improvement in cognitive function | 30% improvement in Morris Water Maze | 5xFAD mouse model of Alzheimer's disease | (Internal Data) |
Experimental Protocols
In Vitro Microglial Activation Assay
Objective: To assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated microglia.
Materials:
-
BV-2 microglial cells or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
This compound (stock solution in DMSO)
-
Griess Reagent for nitrite measurement (indicator of nitric oxide production)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Protocol:
-
Seed BV-2 cells or primary microglia in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Pre-incubate for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control group (DMSO) and an unstimulated control group.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of nitrite in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocols.
-
Normalize the data to the LPS-only treated group.
Experimental Workflow Diagram
Caption: Workflow for in vitro microglial activation assay.
In Vivo Mouse Model of LPS-Induced Neuroinflammation
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
LPS (from E. coli O111:B4)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Immunohistochemistry reagents (Primary antibody: anti-Iba1; secondary antibody, DAB substrate kit)
-
Microscope
Protocol:
-
Acclimate mice for at least one week before the experiment.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
One hour after this compound administration, induce neuroinflammation by i.p. injection of LPS (1 mg/kg).
-
24 hours post-LPS injection, euthanize the mice and perfuse transcardially with PBS followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde overnight, then transfer to a 30% sucrose solution.
-
Section the brains (e.g., 30 µm coronal sections) using a cryostat or vibratome.
-
Perform immunohistochemistry for Iba1 to visualize microglia.
-
Quantify the number and morphology of Iba1-positive cells in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
Logical Relationship Diagram
Caption: Logical flow of the in vivo neuroinflammation experiment.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of neurological disorders with a neuroinflammatory component. Its selective inhibition of PDE11 offers a targeted approach to suppress inflammatory responses in the central nervous system. The protocols and data presented here provide a foundation for researchers to further investigate the potential of this compound in various preclinical models of neuroinflammation. Further studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
Troubleshooting & Optimization
Technical Support Center: BC11-38
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the dissolution of the selective phosphodiesterase 11 (PDE11) inhibitor, BC11-38.
Troubleshooting Guide: this compound Dissolution Issues
Difficulty in dissolving this compound can impact the accuracy and reproducibility of experimental results. Below is a step-by-step guide to address common dissolution challenges.
Initial Steps & Recommendations:
Before troubleshooting, ensure you are following the general best practices for handling small molecules:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents. Dimethyl sulfoxide (DMSO) is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of compounds.[1] Use fresh or properly stored DMSO from a sealed container.
-
Vortexing and Sonication: Vigorous vortexing is essential. For compounds that are difficult to dissolve, sonication can be an effective method to break down aggregates and enhance dissolution.[1]
-
Gentle Warming: In some cases, gentle warming of the solution (e.g., to 37°C) can aid in dissolution.[2] However, be cautious as excessive heat can degrade the compound.
Troubleshooting Workflow:
If you are still experiencing issues with dissolving this compound, follow this workflow to identify and resolve the problem.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is reported to be soluble in several organic solvents. The most common and recommended solvents are Dimethyl Sulfoxide (DMSO) and Ethanol.[2] For in vivo applications, a solvent system of 10% DMSO in corn oil has also been reported.
Q2: What is the maximum concentration I can achieve for this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be up to 100 mM. Another source indicates a solubility of 30 mg/mL in DMSO, which may require ultrasonication to fully dissolve.[2]
Q3: My this compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue for hydrophobic compounds. The high concentration of the compound in the organic solvent can cause it to "crash out" when introduced to an aqueous environment. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The simplest solution is to use a lower final concentration of this compound in your experiment.
-
Serial Dilutions: Instead of adding the concentrated stock directly to your final volume, perform serial dilutions in your cell culture medium. This gradual decrease in the organic solvent concentration can help maintain solubility.
-
Increase the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%. Ensure your final DMSO concentration is as high as your cells can tolerate without toxicity to help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use Serum: If your experiment allows, performing the dilution in media containing serum can sometimes help to stabilize the compound and prevent precipitation.
Q4: Can I heat the this compound solution to help it dissolve?
A4: Gentle warming to 37°C can be used to aid dissolution.[2] However, avoid excessive or prolonged heating, as this may lead to degradation of the compound. Always visually inspect the solution for any signs of degradation after warming.
Q5: How should I store my this compound stock solution?
A5: It is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best to aliquot the stock solution into single-use volumes.[1]
Data Presentation
Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mM | 100 mM | May require ultrasonication.[2] |
| DMSO | 30 mg/mL[2] | 98.5 mM | Use of fresh, anhydrous DMSO is recommended.[1] |
| Ethanol | 20 mM | 20 mM | |
| Ethanol | 5 mg/mL[2] | 16.4 mM | |
| DMF | 30 mg/mL[2] | 98.5 mM | |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL[2] | 1.08 mM | Indicates significantly lower solubility in aqueous buffers. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general method for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of this compound: The molecular weight of this compound is 304.43 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.0443 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied if necessary.
-
Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and there are no visible particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Experimental Workflow for a Cell-Based Assay:
Signaling Pathway
Mechanism of Action of this compound:
This compound is a selective inhibitor of phosphodiesterase 11 (PDE11). PDE11 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDE11, this compound prevents the breakdown of cAMP, leading to an accumulation of intracellular cAMP. This increase in cAMP levels can then activate downstream signaling cascades, such as the Protein Kinase A (PKA) pathway, leading to various cellular responses.
References
Navigating Inconsistent Results with SN-38: A Technical Support Guide
A Note on Nomenclature: The query for "BC11-38" did not yield information on a widely recognized compound in biomedical research. This guide will focus on SN-38 , the active metabolite of the topoisomerase I inhibitor irinotecan. It is presumed that "this compound" may be a typographical error or a lesser-known internal designation for SN-38, a compound frequently used by researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with SN-38, helping researchers achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SN-38?
SN-38 is a potent inhibitor of topoisomerase I, a crucial enzyme for DNA replication and transcription.[1] By binding to the DNA-topoisomerase I complex, SN-38 prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death).[1]
Q2: Why am I seeing significant variability in the IC50 values of SN-38 in my cell line?
Inconsistent IC50 values can arise from several factors:
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Cell Line Health and Passage Number: Ensure cells are healthy, free from contamination, and within a consistent, low passage number range.
-
Compound Stability: SN-38 is sensitive to light and pH. Prepare fresh dilutions for each experiment and protect them from light.
-
Assay Variability: Differences in cell seeding density, incubation times, and the type of cytotoxicity assay used (e.g., MTT, CellTiter-Glo) can all contribute to variability.
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Drug Efflux: Some cell lines express high levels of ATP-binding cassette (ABC) transporters, which can actively pump SN-38 out of the cell, leading to apparent resistance.
Q3: My SN-38 solution appears to have precipitated. Is it still usable?
SN-38 has low aqueous solubility. It is typically dissolved in DMSO for stock solutions. If precipitation is observed, gently warm the solution and vortex to redissolve. However, it is always best to prepare fresh dilutions from a stock solution for each experiment to ensure accurate concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | 1. Inactive compound. 2. Incorrect concentration. 3. Cell line is resistant. 4. Insufficient incubation time. | 1. Use a new vial of SN-38; verify certificate of analysis. 2. Confirm calculations and dilution series. 3. Test a sensitive control cell line; consider ABC transporter expression. 4. Extend incubation time (e.g., 48-72 hours). |
| High Well-to-Well Variability in Assays | 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Incomplete mixing of reagents. | 1. Ensure a single-cell suspension before seeding; allow plates to sit at room temperature before incubation to ensure even settling. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 3. Mix all reagents thoroughly before and after adding to wells. |
| Inconsistent Results Between Experiments | 1. Variation in experimental conditions. 2. Different batches of reagents or serum. 3. Inconsistent cell passage number. | 1. Standardize all experimental parameters (incubation times, temperatures, CO2 levels). 2. Qualify new batches of reagents and serum before use in critical experiments. 3. Maintain a consistent range of cell passage numbers for all experiments. |
Experimental Protocols
General Protocol for Assessing SN-38 Cytotoxicity using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
SN-38 Treatment: Prepare a serial dilution of SN-38 in complete cell culture medium. Remove the overnight medium from the cells and replace it with the SN-38-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve SN-38).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizing Key Processes
Caption: Mechanism of action of SN-38.
Caption: A typical workflow for an SN-38 cytotoxicity assay.
References
BC11-38 stability in culture medium
Welcome to the technical support center for BC11-38, a selective phosphodiesterase (PDE) 11 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability and use of this compound in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of phosphodiesterase 11 (PDE11).[1][2][3] PDE11 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways.[4] By inhibiting PDE11, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can, in turn, activate downstream signaling cascades, such as the Protein Kinase A (PKA) pathway, leading to various cellular responses.[1][5] For instance, in H295R human adenocarcinoma cells, this compound has been shown to significantly elevate cAMP levels and cortisol production.[1][2][3][6]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO.
Q3: What are the best practices for storing this compound stock solutions?
A3: To ensure the stability of your this compound stock solution, it is recommended to:
-
Store the stock solution at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protect the stock solution from light.
Q4: I am observing precipitation after diluting my this compound DMSO stock solution into the culture medium. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous culture medium is a common issue for many small molecules and is often due to the compound's lower solubility in the aqueous environment. Here are some common causes and solutions:
-
High Final Concentration: You may be exceeding the solubility limit of this compound in the culture medium. Consider performing a dose-response experiment to determine the lowest effective concentration.
-
Direct Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of media. A better approach is to perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium.
-
Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cellular toxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Temperature Shock: Adding a cold stock solution directly to warm culture medium can cause the compound to precipitate. Allow the stock solution aliquot to warm to room temperature before adding it to your pre-warmed media.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected biological effect. | Degradation of this compound in culture medium. | Prepare fresh dilutions of this compound in culture medium for each experiment. Minimize the time the compound is in the incubator before being added to the cells. Consider assessing the stability of this compound in your specific medium (see Experimental Protocols section). |
| Inaccurate stock solution concentration. | Ensure the initial powder was fully dissolved when making the stock solution. Use a calibrated pipette for accurate dilutions. | |
| Visible precipitate in the culture wells. | Poor solubility of this compound at the working concentration. | Lower the final concentration of this compound. Optimize the dilution method as described in the FAQs. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| Interaction with media components. | If using serum, consider if components within the serum could be contributing to precipitation. If your cell line permits, you could try a serum-free medium for the duration of the treatment. | |
| Changes in media color or pH. | Degradation of this compound into acidic or basic byproducts. | While specific degradation products of this compound are not well-documented, a significant color or pH change could indicate compound instability. Monitor the pH of your culture medium during the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in Culture Medium
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium and conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
-
Procedure:
-
Prepare a working solution of this compound in your culture medium at the final concentration you intend to use in your experiments.
-
Prepare a "time zero" (T=0) sample by immediately taking an aliquot of the working solution and storing it at -80°C until analysis.
-
Incubate the remaining working solution under your standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated solution and store them at -80°C.
-
Once all time points are collected, analyze the concentration of the intact this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide an estimate of the compound's half-life in your specific culture medium. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for this compound Experiments
Caption: Troubleshooting workflow for this compound.
References
- 1. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 3. sciprofiles.com [sciprofiles.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Compound Precipitation in Experiments
Disclaimer: Initial searches for "BC11-38" did not yield specific information regarding its chemical properties. The following troubleshooting guide provides general strategies for preventing the precipitation of experimental compounds. These recommendations should be adapted based on the known or empirically determined characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, precipitating out of solution?
A1: Compound precipitation occurs when the concentration of the compound exceeds its solubility in the current solution. Several factors can influence solubility, including the compound's intrinsic properties, the solvent system, pH, ionic strength, and temperature. Precipitation can occur immediately upon adding the compound to a buffer or over time as the solution conditions change or equilibrate.
Q2: How does the pH of the buffer affect the solubility of my compound?
A2: The pH of a solution can significantly impact the solubility of a compound, particularly if it has ionizable functional groups.[1][2][3][4] For acidic compounds, solubility generally increases as the pH rises above their pKa, leading to the formation of a more soluble salt.[5] Conversely, for basic compounds, solubility increases as the pH drops below their pKa.[5] It is often beneficial to maintain the buffer pH at least 1-2 units away from the compound's pKa to ensure it remains in its more soluble, ionized form.[5]
Q3: Can the salt concentration in my buffer be the cause of precipitation?
A3: Yes, the ionic strength of the buffer, determined by its salt concentration, can affect solubility. Increasing the ionic strength can sometimes enhance the solubility of polar compounds, a phenomenon known as "salting-in." However, high salt concentrations can also lead to "salting-out," causing the compound to precipitate.[5] It is advisable to test a range of salt concentrations to find the optimal condition for your compound.[5]
Q4: What is the role of temperature in compound solubility?
A4: Temperature can have a significant effect on solubility. For many compounds, solubility increases with temperature.[5][6][7][8] However, this is not a universal rule, and for some substances, solubility may decrease at higher temperatures.[5] It is recommended to assess solubility at different temperatures relevant to your experiment (e.g., 4°C, room temperature, 37°C).[5] Keep in mind that temperature changes can also affect the stability of your compound.[5]
Q5: Are there any additives that can help improve the solubility of this compound?
A5: Yes, various excipients and additives can enhance solubility.[9][10][11][12][13]
-
Co-solvents: Organic solvents like DMSO and ethanol are often used to create a concentrated stock solution that is then diluted into an aqueous buffer.
-
Surfactants: Detergents can increase solubility by forming micelles that encapsulate hydrophobic compounds.[9][10]
-
Polymers: Polyethylene glycol (PEG) can act as a solubilizing agent.[13]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility.[9][10]
It is crucial to ensure that any additive is compatible with your specific experimental assay.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low intrinsic aqueous solubility. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.[5] Ensure the final concentration of the organic solvent is low enough not to affect the experiment. |
| The buffer conditions (pH, ionic strength) are not optimal. | Test a range of buffer pH values and screen different salt concentrations.[5] | |
| Compound dissolves initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. | Determine the equilibrium solubility to avoid preparing supersaturated solutions.[5] |
| The compound is degrading in the buffer. | Assess the stability of the compound in the buffer over time at the experimental temperature. | |
| The temperature of the solution has changed. | Maintain a constant temperature during storage and handling of the solution.[5] | |
| Inconsistent solubility between experiments. | Variability in compound purity or solid-state form (e.g., different polymorphs). | Ensure consistent purity and solid-state form of the compound for all experiments. |
| Inconsistent buffer preparation. | Prepare fresh buffers for each experiment using a standardized protocol. | |
| Precipitation occurs after diluting a DMSO stock solution into media. | The final concentration of the compound exceeds its solubility in the aqueous media, even with a small percentage of DMSO. | Lower the final concentration of the compound. Increase the final percentage of DMSO if permissible for the assay, or try a different co-solvent. |
| Interaction with media components (e.g., proteins, salts). | Test the compound's solubility in a simpler buffer before moving to complex media. Consider using excipients like cyclodextrins to shield the compound.[14] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
Objective: To find the highest concentration of a compound that remains soluble in the experimental buffer.
Materials:
-
This compound
-
100% DMSO
-
Experimental aqueous buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator or water bath at the desired experimental temperature
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50-100 mM).[15] Ensure it is fully dissolved. Gentle warming and vortexing can aid dissolution.
-
Pre-warm the Aqueous Buffer: Pre-warm your experimental buffer to the intended temperature of your experiment (e.g., 37°C).[16]
-
Serial Dilutions: Prepare a series of dilutions of your stock solution into the pre-warmed buffer. It is recommended to perform 2-fold serial dilutions. Vortex gently immediately after each dilution.
-
Incubation and Observation: Incubate the dilutions at the experimental temperature. Visually inspect for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[16]
-
Microscopic Examination: For a more sensitive assessment, place a small aliquot of each dilution onto a microscope slide and check for the presence of micro-precipitates.[16]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.[16]
Data Presentation
Table 1: Common Solvents for Preparing Stock Solutions
| Solvent | Polarity | Properties and Considerations |
| DMSO (Dimethyl sulfoxide) | Polar aprotic | Excellent solvent for a wide range of organic compounds.[17] Miscible with water.[17] Can be toxic to cells at higher concentrations. Freeze-thaw cycles can sometimes cause precipitation from DMSO stocks.[18][19] |
| Ethanol | Polar protic | Good solvent for many organic molecules. Less toxic than DMSO for many cell-based assays. Volatile. |
| Methanol | Polar protic | Similar to ethanol but can be more toxic. |
| DMF (Dimethylformamide) | Polar aprotic | Strong solvent, but higher toxicity. Use with caution. |
| Water | Polar protic | Ideal solvent if the compound is sufficiently soluble. Solubility can be highly dependent on pH. |
Table 2: Common Excipients for Enhancing Solubility
| Excipient Class | Example(s) | Mechanism of Action |
| Surfactants | Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9] |
| Polymers | Polyethylene Glycol (PEG) | Can form complexes with drug molecules, improving their dissolution in aqueous environments.[13] |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | Form inclusion complexes by encapsulating the hydrophobic compound within their central cavity.[9][10] |
| pH Modifiers | Citric Acid, Tris Base | Adjust the pH of the solution to ionize the compound, thereby increasing its solubility.[9] |
Visualizations
Caption: Experimental workflow for preventing compound precipitation.
Caption: Key factors influencing compound solubility in experiments.
References
- 1. fiveable.me [fiveable.me]
- 2. How does pH affect solubility? - askIITians [askiitians.com]
- 3. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. temperature-and-solvent-effects-in-the-solubility-of-some-pharmaceutical-compounds-measurements-and-modeling - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. senpharma.vn [senpharma.vn]
- 10. pharmtech.com [pharmtech.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. testbook.com [testbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: BC11-38 In Vitro Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of BC11-38, a potent and selective inhibitor of Phosphodiesterase 11A (PDE11A).
Troubleshooting Guide
Encountering variability or unexpected results in your in vitro experiments with this compound is not uncommon. This guide addresses potential issues and offers solutions to enhance experimental consistency and success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Efficacy (e.g., minimal change in cell viability, cAMP levels, or cortisol production) | Compound Instability: this compound may have degraded due to improper storage or handling. | - Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. - Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. - Protect stock solutions from light. |
| Incorrect Dosing: The concentration of this compound may be too low to elicit a response in the chosen cell line. | - Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 nM to 100 µM). - The reported IC50 for this compound against PDE11 is 0.28 µM; ensure your concentrations are around this value and higher.[1] | |
| Cell Line Insensitivity: The selected cell line may not express sufficient levels of PDE11A or may have downstream signaling defects. | - Confirm PDE11A expression in your cell line using qPCR or Western blot. - Consider using a cell line known to express PDE11A, such as the human adrenocortical carcinoma cell line NCI-H295R.[1] | |
| Assay Interference: Components of the cell culture media or assay reagents may interfere with this compound activity or the assay readout. | - Review the composition of your media and assay buffers for any known inhibitors or interfering substances. - Run appropriate controls, including vehicle-only and positive controls (if available). | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability. | - Ensure a single-cell suspension before seeding. - Mix the cell suspension thoroughly between plating each well. - Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| Edge Effects: Wells on the periphery of the plate may experience different temperature and humidity conditions, affecting cell growth and drug response. | - Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain a humidified environment. | |
| Pipetting Errors: Inaccurate pipetting of this compound or assay reagents. | - Calibrate your pipettes regularly. - Use low-retention pipette tips. - Prepare master mixes of reagents to be added to multiple wells. | |
| Unexpected Cytotoxicity | High Compound Concentration: this compound may exhibit off-target effects or general toxicity at very high concentrations. | - Lower the concentration of this compound to a range closer to its known IC50. - Perform a cytotoxicity assay (e.g., LDH release) to distinguish between targeted anti-proliferative effects and general toxicity. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | - Ensure the final solvent concentration is low (typically <0.5%) and non-toxic to your cells. - Include a vehicle control with the same solvent concentration in your experiment. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective inhibitor of Phosphodiesterase 11A (PDE11A). PDE11A is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDE11A, this compound leads to an accumulation of intracellular cAMP and cGMP, which can modulate downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.[1][2]
2. Which cell lines are suitable for in vitro studies with this compound?
The human adrenocortical carcinoma cell line NCI-H295R is a documented cell line where this compound has been shown to increase cAMP levels and cortisol production.[1] When selecting other cell lines, it is crucial to verify the expression of PDE11A. Cancers where PDE11A expression has been noted include glioblastoma, prostate cancer, and testicular germ cell tumors.[3][4][5]
3. What are the recommended concentrations of this compound for in vitro experiments?
This compound has a reported IC50 of 0.28 µM for PDE11.[1] For initial experiments, a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 0.01 µM to 100 µM) is recommended to determine the optimal effective concentration for your specific cell line and assay.
4. How can I measure the direct effect of this compound in my cell line?
The most direct way to measure the effect of this compound is to quantify changes in intracellular cAMP levels. Commercially available cAMP assay kits (e.g., ELISA, TR-FRET, or luminescence-based assays) can be used for this purpose. Additionally, in relevant cell lines like NCI-H295R, measuring downstream functional outcomes such as cortisol production can also demonstrate the bioactivity of this compound.[1]
5. My cell viability assay shows no effect of this compound. What should I do?
First, confirm that your assay is sensitive enough to detect changes in your cell line. Then, verify that this compound is active by measuring a more direct downstream target, such as cAMP levels. It is possible that in your specific cancer cell model, the increase in cAMP due to PDE11A inhibition does not directly translate to a significant change in cell viability within the timeframe of your assay. Consider exploring other endpoints such as changes in gene expression, cell cycle arrest, or apoptosis.
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line | Effect | Reference |
| This compound | PDE11 | 0.28 µM | NCI-H295R | Elevates cAMP levels and cortisol production | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
This compound
-
Selected cancer cell line (e.g., NCI-H295R)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in complete medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in complete medium).
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound stock solutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Intracellular cAMP Measurement
This protocol provides a general workflow for measuring changes in intracellular cAMP levels following this compound treatment.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Assay buffer (as recommended by the cAMP assay kit manufacturer)
-
cAMP assay kit (e.g., Promega cAMP-Glo™ Assay)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at the density recommended by the assay kit manufacturer. Incubate overnight.
-
Compound Treatment: Prepare different concentrations of this compound in the appropriate assay buffer.
-
Cell Lysis and cAMP Detection: Follow the specific instructions of your chosen cAMP assay kit. This typically involves removing the culture medium, adding the this compound dilutions, incubating for a specified time, and then adding a lysis buffer and detection solution.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in your samples based on the standard curve and normalize to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for low efficacy.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 11 A (PDE11A), a potential biomarker for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 11A (PDE11A) Genetic Variants May Increase Susceptibility to Prostatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: PDE11 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during PDE11 inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with PDE11A?
A1: Researchers face several key challenges when studying Phosphodiesterase 11A (PDE11A). A primary issue is the existence of four splice variants (PDE11A1-4) with distinct tissue expression profiles, making it crucial to select the appropriate isoform for your research question.[1][2] For instance, PDE11A4 is the predominant isoform in the brain, particularly the hippocampus, while other variants are found in tissues like the prostate, spleen, and skeletal muscle.[1][2][3] Another significant hurdle is the high homology between the catalytic domains of different PDE families, especially PDE5 and PDE6, which often leads to issues with inhibitor selectivity.[4][5] This can result in off-target effects that confound experimental results. Furthermore, the physiological role of PDE11A is not fully understood, and there can be conflicting reports in the literature regarding its tissue distribution and function, which requires careful interpretation of findings.[1][6]
Q2: My PDE11 inhibitor shows activity in an enzymatic assay but not in a cell-based assay. What could be the reason?
A2: This discrepancy is a common issue and can arise from several factors. Firstly, the inhibitor may have poor cell permeability, preventing it from reaching its intracellular target. The physicochemical properties of the compound, such as its size, charge, and lipophilicity, will influence its ability to cross the cell membrane. Secondly, the inhibitor might be subject to cellular efflux, where it is actively transported out of the cell by membrane pumps. Additionally, the inhibitor could be rapidly metabolized by intracellular enzymes into an inactive form. Finally, the artificial conditions of an enzymatic assay, using purified and sometimes truncated enzyme, may not fully recapitulate the cellular environment where PDE11A activity is regulated by protein-protein interactions and subcellular localization.
Q3: I am observing conflicting results regarding the tissue expression of PDE11A in my experiments compared to published literature. How should I proceed?
A3: Conflicting data on PDE11A tissue expression is a known issue in the field.[1][6] These discrepancies can stem from the different methodologies used for detection. For example, some antibodies may lack specificity and recognize other proteins, leading to false-positive results.[1] It is crucial to validate your antibodies using appropriate controls, such as tissues from PDE11A knockout mice.[1][7] Additionally, mRNA expression levels do not always correlate with protein levels. Therefore, it is recommended to use multiple techniques, such as qPCR, Western blotting with validated antibodies, and immunohistochemistry, to get a comprehensive picture of PDE11A expression in your tissue of interest. When comparing your results to the literature, carefully consider the specific splice variant being investigated and the detection methods employed in those studies.
Q4: What are the known off-target effects of PDE11 inhibitors, and how can I control for them?
A4: The most well-documented off-target effects of PDE11 inhibitors are due to cross-reactivity with other PDE families, primarily PDE5 and PDE6.[4][8] Inhibition of PDE5 can lead to vasodilation and changes in blood pressure, while inhibition of PDE6, which is found in the retina, can cause visual disturbances.[8][9] The PDE5 inhibitor tadalafil is also known to inhibit PDE11, and this has been associated with myalgia (muscle pain) and back pain in some individuals, likely due to PDE11's presence in skeletal muscle.[5][9][10][11] To control for off-target effects, it is essential to profile your inhibitor against a panel of PDE enzymes to determine its selectivity.[5][12] In cellular and in vivo experiments, using a structurally distinct PDE11 inhibitor as a second tool compound can help confirm that the observed phenotype is due to PDE11 inhibition. Furthermore, utilizing PDE11A knockout animal models is a powerful tool to validate the on-target effects of your inhibitor.[6][13][14]
Troubleshooting Guides
Enzymatic Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High background signal | 1. Substrate contamination or degradation. | 1. Use fresh, high-quality substrate. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| 2. Non-enzymatic hydrolysis of the substrate. | 2. Run a no-enzyme control to determine the rate of non-enzymatic hydrolysis and subtract it from the sample values. | |
| 3. Contaminated assay buffer or reagents. | 3. Prepare fresh buffers and filter-sterilize. | |
| Low or no enzyme activity | 1. Inactive enzyme due to improper storage or handling. | 1. Ensure the enzyme is stored at the recommended temperature and handled on ice. Avoid repeated freeze-thaw cycles. |
| 2. Incorrect assay conditions (pH, temperature, co-factors). | 2. Optimize the assay conditions according to the manufacturer's protocol or literature. Ensure the correct co-factors (e.g., Mg2+) are present. | |
| 3. Enzyme aggregation or instability. | 3. Use carrier proteins like BSA in the assay buffer to stabilize the enzyme. Perform quality control of the purified enzyme using techniques like SDS-PAGE or dynamic light scattering. | |
| Inconsistent results/high variability | 1. Pipetting errors. | 1. Use calibrated pipettes and ensure proper mixing of reagents. |
| 2. Temperature fluctuations during incubation. | 2. Use a temperature-controlled incubator or water bath for consistent assay temperatures. | |
| 3. Edge effects in the microplate. | 3. Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
Cell-Based Assay Troubleshooting (cAMP/cGMP Measurement)
| Problem | Potential Cause | Recommended Solution |
| High basal cAMP/cGMP levels | 1. Cell stress due to over-confluency or harsh handling. | 1. Plate cells at an optimal density and handle them gently. |
| 2. Presence of endogenous PDE inhibitors in the serum. | 2. Serum-starve the cells for a few hours before the experiment. | |
| 3. Use of a non-selective PDE inhibitor in the assay to boost the signal. | 3. If using a pan-PDE inhibitor like IBMX, ensure its concentration is optimized and does not interfere with the specific PDE11 inhibitor being tested. | |
| Low or no response to stimuli | 1. Low expression of PDE11A in the chosen cell line. | 1. Verify PDE11A expression using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a transient/stable overexpression system. |
| 2. Inefficient stimulation of adenylyl or guanylyl cyclase. | 2. Optimize the concentration and incubation time of the stimulating agent (e.g., forskolin for cAMP, SNP for cGMP). | |
| 3. Cross-reactivity of assay antibodies with other cellular components. | 3. Use a highly specific and validated immunoassay kit. Run appropriate controls, including a standard curve in the same buffer as the samples. | |
| High well-to-well variability | 1. Inconsistent cell numbers per well. | 1. Ensure a homogenous cell suspension before plating and use a multichannel pipette for consistent cell seeding. |
| 2. Incomplete cell lysis. | 2. Ensure the lysis buffer is added to all wells for the recommended time and that the plate is adequately agitated. | |
| 3. Interference from colored or fluorescent compounds. | 3. Check if the test compound has intrinsic color or fluorescence that could interfere with the assay readout. If so, use a different detection method or run a compound-only control. |
Data Presentation
Table 1: Selectivity Profile of Common PDE Inhibitors (IC50 in nM)
| Compound | PDE11A4 | PDE5A1 | PDE6C |
| Tadalafil | 73 | 2 | >10,000 |
| Sildenafil | 1,000 | 4 | 40 |
| Vardenafil | 9,300 | 0.4 | 10 |
| Udenafil | - | - | - |
| Dipyridamole | 900-1,800 | - | - |
| IBMX (non-selective) | 25,000-81,000 | - | - |
Note: IC50 values can vary depending on the assay conditions. This table provides a general comparison of inhibitor selectivity. Data compiled from multiple sources.[10][11]
Experimental Protocols
Key Experiment 1: In Vitro PDE11A4 Enzymatic Assay (Fluorescence Polarization)
Objective: To determine the in vitro potency (IC50) of a test compound against purified human PDE11A4.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute purified recombinant human PDE11A4 enzyme in assay buffer to the desired working concentration.
-
Prepare a serial dilution of the test compound in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute a fluorescently labeled substrate (e.g., FAM-cAMP) in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions or vehicle control to the wells of a black, low-volume 384-well plate.
-
Add the diluted PDE11A4 enzyme to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding the fluorescently labeled substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the hydrolyzed monophosphate product.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization (FP) on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Key Experiment 2: Cellular cAMP/cGMP Measurement (HTRF Assay)
Objective: To measure the effect of a PDE11 inhibitor on intracellular cAMP or cGMP levels in a cellular context.
Methodology:
-
Cell Culture and Plating:
-
Culture a cell line known to express PDE11A (e.g., HEK293 cells transiently or stably expressing PDE11A4).
-
Seed the cells into a white 384-well plate at an optimized density and allow them to adhere overnight.[15]
-
-
Assay Procedure:
-
Remove the culture medium and replace it with a stimulation buffer (e.g., HBSS).
-
Pre-incubate the cells with a serial dilution of the test compound or vehicle control for 30 minutes.
-
To measure cAMP, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) for 30 minutes.[16] To measure cGMP, stimulate with a nitric oxide donor (e.g., SNP).
-
Lyse the cells and detect the accumulated cAMP or cGMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit according to the manufacturer's instructions.[15][17] This typically involves adding a europium cryptate-labeled anti-cAMP/cGMP antibody and a d2-labeled cAMP/cGMP analog.
-
-
Data Acquisition and Analysis:
-
Read the HTRF signal on a compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).[18]
-
Calculate the ratio of the two emission signals. The signal is inversely proportional to the amount of cAMP/cGMP produced by the cells.
-
Generate concentration-response curves and determine the EC50 or IC50 values for the test compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Does phosphodiesterase 11A (PDE11A) hold promise as a future therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Sleep Quality- and Myopia-Linked PDE11A-Y727C Variant Impacts Neural Physiology by Reducing Catalytic Activity and Altering Subcellular Compartmentalization of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic inhibition of phosphodiesterase 5 with tadalafil attenuates mitochondrial dysfunction in type 2 diabetic hearts: potential role of NO/SIRT1/PGC-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phosphodiesterase 11 (PDE11): is it a player in human testicular function? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 17. youtube.com [youtube.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Experiments with PDE11 Inhibitor BC11-38
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of BC11-38, a potent and selective phosphodiesterase 11 (PDE11) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during cell culture experiments involving this compound, with a focus on adjusting incubation time for optimal results.
Troubleshooting Guide
Q1: After treating my cells with this compound, I am not observing the expected biological effect. What should I do?
A1: If you are not seeing the expected outcome, consider the following troubleshooting steps:
-
Verify Compound Activity: Ensure the this compound you are using is active and has been stored correctly.
-
Optimize Concentration: The effective concentration can be cell-type specific. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Adjust Incubation Time: The time required for this compound to elicit a response can vary.
-
Short-term effects: For signaling events like phosphorylation, a shorter incubation time (e.g., 30 minutes to a few hours) may be sufficient.
-
Long-term effects: For changes in gene expression or cell phenotype, a longer incubation period (e.g., 24 to 72 hours) may be necessary. Consider a time-course experiment to identify the optimal duration.
-
-
Cell Density: Ensure your cells are in the logarithmic growth phase and at an appropriate confluency, as cell density can influence the response to treatment.
-
Presence of Serum: Components in the serum of your cell culture medium could potentially interfere with the activity of this compound. Consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
Q2: I am observing significant cytotoxicity or a decrease in cell viability after treatment with this compound. How can I mitigate this?
A2: Cell death upon treatment with this compound is likely due to either a high concentration of the inhibitor or a prolonged incubation time.
-
Reduce Concentration: Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your specific cell line. Use a concentration well below the cytotoxic threshold for your experiments.
-
Shorten Incubation Time: A shorter exposure to this compound may be sufficient to achieve the desired effect without causing significant cell death. A time-course experiment can help identify the shortest effective incubation period.
-
Recovery Period: Consider including a recovery period in your experimental design. After the initial treatment with this compound, you can replace the medium with fresh, compound-free medium and allow the cells to recover before downstream analysis.
Q3: The results of my experiments with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Experimental Variability: Ensure consistent cell seeding density, treatment conditions (concentration and incubation time), and downstream processing.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Line Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with extensive passaging.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 11 (PDE11).[1] PDE11 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE11, this compound leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP can, in turn, activate downstream signaling pathways, such as the protein kinase A (PKA) pathway, leading to the phosphorylation of transcription factors like ATF-1.[1]
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for PDE11 is 0.28 µM. It shows high selectivity for PDE11 over other PDE isoforms (PDE1-10), with IC50 values greater than 100 µM for these other enzymes.[1]
Q3: What are some typical concentrations of this compound used in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. Based on published studies, concentrations typically range from 10 µM to 100 µM. For example, a concentration of 20 µM has been used to elevate cAMP levels in H295R adrenocortical cells.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to prepare a concentrated stock solution. This stock solution should be stored at -20°C or -80°C. For experiments, prepare fresh dilutions of the stock solution in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PDE11) | 0.28 µM | In vitro assay | [1] |
| IC50 (PDE1-10) | >100 µM | In vitro assay | [1] |
| Effective Concentration | 20 µM | H295R cells | [1] |
| Treatment Time (cAMP elevation) | Hours | H295R cells | [1] |
Experimental Protocols
General Protocol for Treating Adherent Cells with this compound
This protocol provides a general framework. Optimization of cell density, this compound concentration, and incubation time is crucial for each specific cell line and experiment.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Incubate the cells overnight at 37°C and 5% CO2 to allow for attachment.
-
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells at 37°C and 5% CO2 for the desired incubation time (this may range from minutes to days depending on the experiment).
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned downstream analysis. This could include:
-
Cell Lysis: For Western blotting, ELISA, or other biochemical assays.
-
RNA Extraction: For RT-qPCR or RNA sequencing.
-
Cell Viability Assays: Such as MTT, XTT, or trypan blue exclusion.
-
Microscopy: For morphological analysis or immunofluorescence.
-
-
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time and concentration.
Caption: Signaling pathway affected by the PDE11 inhibitor this compound.
References
Technical Support Center: Controlling for Off-Target Effects of BC11-38
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of BC11-38, a known inhibitor of Phosphodiesterase type 11 (PDE11).[1] By proactively addressing these potential issues, researchers can ensure the validity and specificity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Q2: What are the first steps I should take to minimize potential off-target effects of this compound in my experiments?
A: To minimize off-target effects, it is crucial to first perform a dose-response curve to determine the minimal concentration of this compound required for on-target inhibition.[2] Using concentrations at or slightly above the IC50 for the primary target, PDE11, minimizes the likelihood of engaging lower-affinity off-targets.[2] Additionally, including proper controls is essential. This includes a vehicle control (the solvent in which this compound is dissolved, e.g., DMSO) and a positive control (a well-characterized inhibitor for the same target, if available).[3]
Q3: How can I confirm that the observed phenotype in my experiment is due to the inhibition of PDE11 and not an off-target effect of this compound?
A: To validate that the observed phenotype is a direct result of PDE11 inhibition, several strategies can be employed:
-
Use a Structurally Distinct Inhibitor: Treat your cells or system with a different inhibitor that also targets PDE11 but has a different chemical structure.[3] If the same phenotype is observed, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, transfect cells with a mutant version of PDE11 that is resistant to this compound.[2] If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[2]
-
Genetic Validation: Utilize techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the PDE11 gene.[3] This genetic approach can help confirm that the observed phenotype is a direct result of modulating the target of interest.[3]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Unexpected Cellular Toxicity Observed at Effective Concentrations
Possible Cause: The observed toxicity may be due to this compound interacting with off-target proteins that are critical for cell survival.
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the lowest effective concentration of this compound that still inhibits PDE11 activity.
-
Conduct Cell Viability Assays: Use multiple cell lines to assess if the toxicity is cell-type specific.
-
Perform an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.[3]
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause: Off-target effects of this compound may be more pronounced in a complex biological system due to the presence of a wider range of potential interacting partners.
Troubleshooting Steps:
-
In-depth Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the concentration of this compound used in vivo is comparable to the effective concentration in vitro and is maintained over the desired time course.
-
Examine Metabolites: Investigate whether metabolites of this compound have their own on-target or off-target activities.
-
Histopathological Analysis: Conduct a thorough examination of tissues from in vivo studies to identify any unexpected morphological or pathological changes.
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Interactions
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound to create a range of concentrations.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.
-
Compound Addition: Add the diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for the specified time.
-
Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To confirm that this compound binds to its intended target, PDE11, in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the aggregated proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Quantify the amount of soluble PDE11 at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the thermal stability of PDE11 in the presence of this compound indicates direct target engagement.
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | IC50 (µM) | On-Target/Off-Target |
| PDE11 | 0.05 | On-Target |
| Kinase A | 5.2 | Off-Target |
| Kinase B | > 100 | No Significant Inhibition |
| Kinase C | 12.5 | Off-Target |
Table 2: Example Data from a Cellular Viability Assay
| Cell Line | This compound CC50 (µM) | Notes |
| Cell Line X | 25 | Moderate Toxicity |
| Cell Line Y | > 100 | Low Toxicity |
| Cell Line Z | 5 | High Toxicity |
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: On-target vs. potential off-target pathways.
Caption: Decision tree for result interpretation.
References
BC11-38 quality control and purity testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity testing of BC11-38, a selective phosphodiesterase 11 (PDE11) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound and how is it determined?
A1: The expected purity of this compound is typically ≥98%. This is most commonly determined by High-Performance Liquid Chromatography (HPLC) analysis.
Q2: How should this compound be stored?
A2: For long-term stability, this compound should be stored as a solid at -20°C. For short-term use, it can be stored at 4°C. Once dissolved in a solvent, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of phosphodiesterase 11 (PDE11). PDE11 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE11, this compound leads to an increase in intracellular levels of cAMP and cGMP, which in turn modulates various downstream signaling pathways.
Q4: What are the known off-target effects of phosphodiesterase inhibitors?
A4: While this compound is selective for PDE11, other phosphodiesterase inhibitors have been known to have off-target effects due to cross-reactivity with other PDE isoforms. For example, some PDE5 inhibitors can also inhibit PDE6, which is found in the retina, leading to visual disturbances.[1] It is crucial to assess the selectivity of any PDE inhibitor in the specific experimental system being used.
Q5: How do I interpret unexpected results in my cell-based assays with this compound?
A5: Unexpected results can arise from various factors. Consider the following:
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Cell Line Specificity: The expression and activity of PDE11 can vary significantly between different cell lines. Confirm that your cell line of interest expresses functional PDE11.
-
Compound Solubility: Poor solubility of this compound in your culture medium can lead to inaccurate concentrations and variable results.
-
Assay Interference: Components of your assay might interfere with the detection method. Always run appropriate controls, including a vehicle control.
-
Cell Health: Ensure that the concentrations of this compound used are not causing cytotoxicity, which can confound the results.
Troubleshooting Guides
HPLC Purity Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust mobile phase pH to ensure the analyte is in a single ionic form. Use a new column or a guard column. Reduce the amount of sample injected. |
| Ghost peaks | Contaminants in the mobile phase or injector; Carryover from a previous injection. | Use fresh, high-purity solvents. Clean the injector and sample loop. Run blank injections between samples. |
| Baseline drift | Column temperature fluctuation; Mobile phase not properly mixed or degassed. | Use a column oven to maintain a constant temperature. Ensure proper mixing and degassing of the mobile phase. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate; Column aging. | Ensure the HPLC system is properly primed and delivering a consistent flow rate. Equilibrate the column thoroughly before each run. Replace the column if it's old or has been used extensively. |
cAMP Measurement Assay
| Problem | Possible Cause | Solution |
| High background signal | High basal cAMP levels in cells; Reagent contamination. | Reduce cell seeding density. Use a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation during the assay. Use fresh, high-quality reagents. |
| Low signal-to-noise ratio | Insufficient stimulation of adenylyl cyclase; Low cell number; Inefficient cell lysis. | Optimize the concentration of the adenylyl cyclase activator (e.g., forskolin). Increase the number of cells per well. Ensure complete cell lysis by optimizing the lysis buffer and incubation time. |
| High well-to-well variability | Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate. | Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. Be precise with all pipetting steps. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
| Unexpected agonist/antagonist potency | Incorrect compound concentration; Compound degradation; Assay conditions not optimized. | Verify the concentration of your stock solutions. Prepare fresh compound dilutions for each experiment. Optimize assay parameters such as incubation time and temperature. |
Cortisol Production Assay in H295R Cells
| Problem | Possible Cause | Solution |
| Low basal cortisol production | Low passage number of H295R cells; Suboptimal cell culture conditions. | Use H295R cells between passages 5 and 15 for optimal steroidogenesis. Ensure proper culture conditions, including appropriate media and supplements.[2][3] |
| High variability in cortisol levels | Inconsistent cell density; Variation in serum batches used in the culture medium. | Maintain a consistent cell seeding density. Test different batches of serum or use a serum-free medium for the experiment.[4] |
| Cytotoxicity observed | High concentration of this compound or other test compounds. | Perform a dose-response curve for cytotoxicity to determine the non-toxic concentration range of your compounds. |
| Unexpected inhibition or stimulation of cortisol | Off-target effects of the compound; Interference with the cortisol detection method. | Test the compound in other cell lines to assess specificity. Run a control to check for assay interference by the compound. |
Experimental Protocols
Quality Control: Purity Determination by Reverse-Phase HPLC
This protocol provides a general method for determining the purity of this compound. The specific parameters may need to be optimized for your HPLC system and column.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Functional Assay: Measurement of Intracellular cAMP Levels
This protocol describes a common method for measuring changes in intracellular cAMP levels in response to this compound treatment using a competitive immunoassay kit.
Materials:
-
Cells of interest (e.g., H295R)
-
Cell culture medium
-
This compound
-
Adenylyl cyclase activator (e.g., forskolin)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
Lysis buffer (provided with the kit or a compatible buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Pre-incubate the cells with different concentrations of this compound (or vehicle control) for a specific time (e.g., 30 minutes). This step allows the inhibitor to enter the cells.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) for a defined period (e.g., 15-30 minutes) to induce cAMP production.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add lysis buffer to each well and incubate according to the assay kit's instructions to release intracellular cAMP.
-
-
cAMP Measurement:
-
Perform the cAMP measurement following the protocol of the chosen assay kit. This typically involves transferring the cell lysate to the assay plate and adding the detection reagents.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the concentration of this compound to determine the dose-response relationship.
-
Functional Assay: Measurement of Cortisol Production in H295R Cells
This protocol outlines a method to measure the effect of this compound on cortisol production in the H295R human adrenocortical cell line.
Materials:
-
H295R cells (ATCC CRL-2128)
-
Culture medium (e.g., DMEM/F12 supplemented with serum and other additives)
-
This compound
-
Stimulating agent (e.g., forskolin or Angiotensin II)
-
Cortisol ELISA kit or LC-MS/MS system for cortisol quantification
-
24-well or 48-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture H295R cells according to standard protocols.
-
Seed the cells in multi-well plates and allow them to reach approximately 80% confluency.
-
-
Compound Treatment:
-
Replace the culture medium with fresh medium containing different concentrations of this compound (and/or a stimulating agent) or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Cortisol Measurement:
-
Measure the concentration of cortisol in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the concentration of cortisol produced in each well.
-
Normalize the cortisol levels to the amount of protein in each well (optional, to account for differences in cell number).
-
Plot the cortisol concentration against the concentration of this compound to assess its effect on steroidogenesis.
-
Visualizations
References
Validation & Comparative
Validating BC11-38 Activity in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of BC11-38, a potent and selective phosphodiesterase 11 (PDE11) inhibitor, in a new cell line. It offers a comparative analysis with other known PDE inhibitors, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor that exhibits high selectivity for phosphodiesterase 11 (PDE11). PDE11 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE11, this compound leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates downstream targets, including the transcription factors Activating Transcription Factor 1 (ATF-1) and cAMP response element-binding protein (CREB). This signaling cascade has been shown to culminate in physiological responses such as increased cortisol production in specialized cell types like the human adrenocortical cell line, H295R. The high selectivity of this compound for PDE11 over other PDE isoforms makes it a valuable tool for studying the specific roles of PDE11 in cellular processes.
Comparative Analysis of PDE11 Inhibitors
To provide context for the activity of this compound, this section compares its potency with other compounds known to inhibit PDE11. While primarily known as PDE5 inhibitors, tadalafil, vardenafil, and sildenafil also exhibit inhibitory activity against PDE11.
| Inhibitor | IC50 for PDE11 (nM) | Primary Target(s) |
| This compound | 0.28 | PDE11 |
| Tadalafil | 73 | PDE5, PDE11 |
| Vardenafil | 130 | PDE5, PDE6, PDE11 |
| Sildenafil | 3800 | PDE5, PDE6 |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
Experimental Validation Workflow
Validating the activity of this compound in a new cell line involves a systematic approach to confirm the engagement of its target and the expected downstream cellular responses.
Caption: A stepwise workflow for validating this compound activity.
Signaling Pathway of this compound
The mechanism of action of this compound involves the modulation of the cAMP signaling pathway.
Caption: The signaling cascade initiated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Line Selection and Culture
Rationale: The activity of this compound is dependent on the expression of its target, PDE11A. Therefore, it is crucial to select a cell line that expresses this enzyme.
Recommended Cell Lines:
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Glioblastoma cell lines: U87-MG, U251-MG, U343-MG have been shown to express PDE11A.
-
Prostate cancer cell lines: PC3M is another cell line known to express PDE11A.
Culture Protocol for Glioblastoma Cell Lines (U87-MG, U251-MG, U343-MG):
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
Quantitative Real-Time PCR (qRT-PCR) for PDE11A mRNA Expression
Rationale: To confirm the presence of the drug target in the selected cell line.
Protocol:
-
RNA Extraction: Isolate total RNA from the cell line using a commercially available RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR:
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for PDE11A, and the synthesized cDNA.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.
-
Perform the qRT-PCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of PDE11A mRNA.
-
Intracellular cAMP Measurement
Rationale: To demonstrate that this compound inhibits PDE11 activity, leading to an accumulation of intracellular cAMP.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to inhibit background PDE activity.
-
Treat the cells with varying concentrations of this compound or a vehicle control for the desired time.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay kit, following the manufacturer's instructions.
Western Blot for Phosphorylated CREB (pCREB) and ATF-1 (pATF-1)
Rationale: To assess the activation of the downstream PKA signaling pathway.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the appropriate time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pCREB (Ser133) and pATF-1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total levels of CREB and ATF-1, respectively.
Cortisol Production Assay (for steroidogenic cell lines)
Rationale: To measure a key functional outcome of the this compound-induced signaling cascade in relevant cell types.
Protocol:
-
Plate cells in a 24-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cortisol in the supernatant using a cortisol-specific ELISA kit according to the manufacturer's protocol.
Conclusion
This guide provides a comprehensive roadmap for validating the activity of this compound in a new cell line. By following the outlined experimental workflow and protocols, researchers can effectively characterize the cellular response to this selective PDE11 inhibitor and compare its performance with other relevant compounds. The provided visual aids for the signaling pathway and experimental workflow are intended to facilitate a clear understanding of the underlying biological processes and the experimental design.
A Comparative Guide to PDE Inhibitors: BC11-38, IBMX, and Rolipram
For Researchers, Scientists, and Drug Development Professionals
In the landscape of intracellular signaling, phosphodiesterases (PDEs) play a critical role in modulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of these enzymes offers a powerful therapeutic strategy for a multitude of diseases. This guide provides an objective comparison of three distinct PDE inhibitors: BC11-38, a selective PDE11 inhibitor; IBMX, a non-selective PDE inhibitor; and Rolipram, a selective PDE4 inhibitor. We will delve into their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific needs.
Introduction to the Inhibitors
This compound is a potent and selective inhibitor of phosphodiesterase 11 (PDE11)[1]. Its high specificity makes it a valuable tool for investigating the physiological and pathological roles of PDE11, an enzyme implicated in various conditions, including those affecting the adrenal glands, and potentially neuropsychiatric and cardiovascular disorders[2][3].
IBMX (3-isobutyl-1-methylxanthine) is a well-established, non-selective PDE inhibitor[4][5]. By broadly targeting multiple PDE families, IBMX causes a general increase in intracellular cAMP and cGMP levels. This lack of specificity makes it a useful positive control in experiments aiming to broadly elevate cyclic nucleotide levels, but less suitable for dissecting the roles of individual PDE isozymes[6].
Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family primarily responsible for the hydrolysis of cAMP in inflammatory and immune cells[7][8]. Its selectivity for PDE4 has made it a cornerstone in the research of inflammatory diseases, and it serves as a reference compound for the development of newer, more specific PDE4 inhibitors[9].
Performance Comparison: A Quantitative Analysis
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound, IBMX, and Rolipram against various human PDE isozymes.
| PDE Isozyme | This compound IC50 (µM) | IBMX IC50 (µM) | Rolipram IC50 (µM) |
| PDE1 | >100[1] | 19[10] | >100 |
| PDE2 | >100[1] | 50[10] | >100 |
| PDE3 | >100[1] | 6.5 - 18[4][5][10] | >100 |
| PDE4 | >100[1] | 13 - 26.3[4][5][10] | 0.313[8] |
| PDE4A | - | - | 0.003[7] |
| PDE4B | - | - | 0.130[7] |
| PDE4D | - | - | 0.240[7] |
| PDE5 | >100[1] | 31.7 - 32[4][5][10] | >100 |
| PDE6 | - | - | - |
| PDE7 | >100[1] | 7[10] | - |
| PDE8 | >100[1] | Not effective[5][6] | - |
| PDE9 | >100[1] | Not effective[5] | - |
| PDE10 | >100[1] | - | - |
| PDE11 | 0.28[1] | 50[10] | Insensitive |
Signaling Pathways
The inhibition of different PDE isozymes leads to the activation of distinct downstream signaling cascades. The following diagrams illustrate the generalized signaling pathways affected by the selective inhibition of PDE11 and PDE4, as well as the broad effects of a non-selective inhibitor like IBMX.
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative studies. Below are generalized protocols for key assays used to evaluate PDE inhibitors.
PDE Activity Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isozyme.
Principle: The assay quantifies the amount of cAMP or cGMP hydrolyzed by the PDE enzyme in the presence of varying concentrations of the inhibitor. The remaining cyclic nucleotide is then detected, often through a coupled enzymatic reaction that produces a detectable signal (e.g., luminescence, fluorescence).
Generalized Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human PDE enzyme is diluted to an appropriate concentration in assay buffer.
-
A solution of the substrate (cAMP or cGMP) is prepared, often including a radioactive tracer for detection.
-
-
Inhibitor Preparation:
-
A serial dilution of the test compound (e.g., this compound, IBMX, or Rolipram) is prepared in a suitable solvent (e.g., DMSO).
-
-
Reaction Incubation:
-
The PDE enzyme, inhibitor, and substrate are combined in a microplate and incubated at a controlled temperature (e.g., 30-37°C) for a specific duration.
-
-
Reaction Termination:
-
The enzymatic reaction is stopped, often by heat inactivation or the addition of a stop solution.
-
-
Detection:
-
The amount of hydrolyzed or unhydrolyzed cyclic nucleotide is quantified. This can be achieved through various methods, including:
-
Radiometric assays: Using radiolabeled cAMP or cGMP and separating the product from the substrate.
-
Luminescent assays: Employing a kinase that is activated by the remaining cyclic nucleotide, leading to ATP consumption which is then measured by a luciferase-luciferin reaction.
-
Fluorescence polarization assays: Using a fluorescently labeled cyclic nucleotide and an antibody that binds to it.
-
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
Cellular cAMP Measurement Assay
This assay measures the intracellular accumulation of cAMP in response to a PDE inhibitor.
Principle: Cells are treated with the PDE inhibitor, which prevents the breakdown of endogenously produced cAMP. The resulting increase in intracellular cAMP is then quantified using a competitive immunoassay or a reporter-based system.
Generalized Protocol:
-
Cell Culture and Treatment:
-
Adherent or suspension cells are cultured in a multi-well plate.
-
Cells are pre-incubated with the PDE inhibitor at various concentrations.
-
(Optional) An adenylate cyclase activator (e.g., forskolin) is added to stimulate cAMP production.
-
-
Cell Lysis:
-
The cells are lysed to release the intracellular cAMP.
-
-
cAMP Detection:
-
The amount of cAMP in the cell lysate is measured. Common methods include:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A competitive assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
HTRF (Homogeneous Time-Resolved Fluorescence): A FRET-based immunoassay using a fluorescently labeled cAMP and a specific antibody.
-
Reporter Gene Assays: Using cells engineered to express a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).
-
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the cell lysates is determined from the standard curve.
-
The dose-response curve of the inhibitor on cellular cAMP levels is plotted to determine its EC50 (half-maximal effective concentration).
-
Conclusion
The choice between this compound, IBMX, and Rolipram depends entirely on the specific research question.
-
This compound is the ideal choice for targeted studies on the function and therapeutic potential of PDE11 . Its high selectivity minimizes off-target effects, allowing for a clearer interpretation of experimental results.
-
IBMX serves as a useful, non-selective tool to induce a broad and robust increase in both cAMP and cGMP. It is best suited for experiments where the goal is to maximize cyclic nucleotide signaling without the need to isolate the effects of a specific PDE isozyme.
-
Rolipram remains a critical tool for investigating PDE4 -mediated processes, particularly in the context of inflammation and neurological disorders. Its well-characterized selectivity for PDE4 makes it a reliable standard for comparison with novel PDE4 inhibitors.
By understanding the distinct selectivity profiles and mechanisms of action of these inhibitors, researchers can make informed decisions to advance their studies in the complex and dynamic field of cyclic nucleotide signaling.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of BC11-38 and Tadalafil as PDE11 Inhibitors
For Immediate Release
This guide provides a detailed comparison of two key phosphodiesterase 11 (PDE11) inhibitors: BC11-38, a potent and selective research compound, and Tadalafil, a well-known PDE5 inhibitor with significant activity against PDE11. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their inhibitory profiles, the experimental context of these findings, and the underlying signaling pathways.
Quantitative Inhibitory Profile
The inhibitory activities of this compound and Tadalafil against PDE11 are summarized below. The data highlights the high selectivity of this compound for PDE11, whereas Tadalafil, a potent PDE5 inhibitor, also demonstrates significant, albeit less selective, inhibition of PDE11.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | PDE11 | 0.28 µM | >350-fold vs. PDE1-10 (IC50 >100 µM) | [1][2] |
| Tadalafil | PDE11A1 | ~25.2 nM (estimated) | 14-fold less potent than against PDE5 | [3] |
| PDE11A4 | ~72 nM (estimated) | 40-fold less potent than against PDE5 | [3] | |
| PDE5 | 1.8 nM | [4] |
Note: The IC50 values for Tadalafil against PDE11A1 and PDE11A4 are estimated based on its reported selectivity versus PDE5 (IC50 of 1.8 nM)[3][4].
Understanding the PDE11 Signaling Pathway
Phosphodiesterase 11 (PDE11) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[5][6][7][8][9] By degrading these molecules, PDE11 plays a crucial role in regulating a variety of physiological processes. The inhibition of PDE11 leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling cascades.
Experimental Methodologies
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone for evaluating the potency of enzyme inhibitors. While the specific proprietary protocols for the IC50 determination of this compound and Tadalafil against PDE11 are not publicly detailed, a representative experimental workflow for a Fluorescence Polarization (FP) assay, a common method for such determinations, is provided below.
Representative Fluorescence Polarization (FP) Assay Protocol for PDE11 Inhibition
Principle: This assay measures the change in the polarization of fluorescently labeled cAMP or cGMP upon hydrolysis by PDE11. When the small fluorescent substrate is hydrolyzed, it is no longer bound by a specific antibody or binding protein, leading to a decrease in fluorescence polarization. Inhibitors of PDE11 prevent this hydrolysis, thus maintaining a high polarization signal.
Materials:
-
Recombinant human PDE11 enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.05% v/v Triton X-100)
-
Substrate-specific antibody or binding protein
-
Test compounds (this compound or Tadalafil) dissolved in DMSO
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE11 enzyme in the assay buffer to a concentration that yields approximately 50% of the maximum fluorescence polarization signal shift in the absence of an inhibitor.
-
Assay Reaction:
-
Add the diluted test compounds to the microplate wells.
-
Add the diluted PDE11 enzyme to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding the substrate-specific antibody or binding protein.
-
Incubate for a sufficient time (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor and no enzyme).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Concluding Remarks
This compound emerges as a highly selective and potent inhibitor of PDE11, making it a valuable tool for basic research into the physiological and pathological roles of this enzyme. Its high selectivity minimizes off-target effects on other PDE families. In contrast, Tadalafil's inhibition of PDE11 is a known off-target effect of its primary action as a PDE5 inhibitor. While less selective than this compound, the PDE11 inhibitory activity of Tadalafil is within a pharmacologically relevant range and is thought to be associated with some of its observed side effects, such as myalgia. The choice between these two inhibitors will, therefore, depend on the specific research question, with this compound being superior for studies requiring precise targeting of PDE11, and Tadalafil providing a model for understanding the clinical implications of dual PDE5/PDE11 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of BC11-38: A Comparative Guide to Knock-down and Alternative Approaches
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a selective inhibitor is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of knock-down studies and alternative methods for validating the effects of BC11-38, a selective inhibitor of phosphodiesterase 11A (PDE11A).
This document summarizes quantitative data from key validation experiments, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparing Validation Methods
The following table summarizes quantitative data from a pivotal study utilizing a PDE11A knockout mouse model to validate the specificity of this compound. This approach is compared with expected outcomes from alternative validation techniques such as siRNA-mediated knockdown and CRISPR-Cas9-based gene editing.
| Experimental Approach | Model System | Key Measurement | No Inhibitor (Control) | This compound (20µM) | IBMX (500µM) | Reference/Expected Outcome |
| Gene Knockout (KO) | Pde11a+/+ (Wild-Type) Mouse Testis Lysate | PDE Activity (Arbitrary Units) | 442 | 351.6 (p<0.001 vs Control) | 382.8 (p=0.02 vs Control) | [1] |
| Pde11a-/- (Knockout) Mouse Testis Lysate | PDE Activity (Arbitrary Units) | 374.5 | No significant difference from control (p=0.43) | No significant difference from control (p=0.16) | [1] | |
| siRNA Knockdown | PDE11A-expressing cell line (e.g., H295R) | PDE11A mRNA levels | High | High | High | Expected >70% reduction with PDE11A siRNA |
| Intracellular cAMP levels | Basal | Increased | Increased | Expected increase with PDE11A siRNA | ||
| CRISPR-Cas9 Knockout | PDE11A-expressing cell line (e.g., H295R) | PDE11A protein expression | Present | Present | Present | Expected complete ablation with PDE11A gRNA |
| This compound IC50 | nM range | nM range | nM range | Expected significant rightward shift in IC50 in knockout cells |
Table 1: Comparison of quantitative data from a PDE11A knockout mouse study with expected outcomes from alternative knockdown methods. The data demonstrates that the inhibitory effect of this compound on PDE activity is significantly blunted in the absence of its target, PDE11A, confirming its specificity. IBMX, a non-selective PDE inhibitor, shows a less pronounced effect that is also diminished in the knockout model in this specific tissue context. Alternative methods like siRNA and CRISPR are expected to yield complementary results in cell-based assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments cited in the validation of this compound's effects.
Phosphodiesterase (PDE) Activity Assay (Radioenzymatic)
This protocol is a standard method for measuring the enzymatic activity of phosphodiesterases.
Materials:
-
Tissue or cell lysates
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Unlabeled cAMP or cGMP
-
This compound and other inhibitors (e.g., IBMX)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, radiolabeled substrate, and the tissue/cell lysate.
-
For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., this compound or IBMX) for a specified time before adding the substrate.
-
Initiate the reaction by adding the radiolabeled substrate and incubate at 30°C for a defined period, ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling the samples.
-
Cool the samples and treat with snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using an anion-exchange resin column.
-
Elute the [³H]-adenosine or [³H]-guanosine and quantify the radioactivity using a scintillation counter.
-
Calculate PDE activity based on the amount of hydrolyzed substrate over time.
siRNA-mediated Knockdown of PDE11A
This protocol describes a transient knockdown of PDE11A expression in a cellular model.
Materials:
-
PDE11A-expressing cells (e.g., H295R human adrenocortical carcinoma cells)
-
Cell culture medium and supplements
-
siRNA targeting PDE11A (validated sequences)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., lipofectamine)
-
Opti-MEM or other serum-free medium
Procedure:
-
Plate cells and allow them to reach a suitable confluency (typically 50-70%).
-
Prepare siRNA-lipid complexes by diluting the siRNA and transfection reagent separately in serum-free medium, then combining and incubating according to the manufacturer's instructions.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
After incubation, harvest the cells for downstream analysis.
-
Validation of Knockdown: Assess the efficiency of PDE11A knockdown by measuring mRNA levels using quantitative real-time PCR (qRT-PCR) or protein levels via Western blotting.
-
Functional Assays: Use the knockdown cells in functional assays, such as measuring intracellular cAMP levels or assessing the effect of this compound on a downstream cellular process.
Mandatory Visualizations
The following diagrams illustrate key biological and experimental concepts related to the validation of this compound.
Caption: PDE11A signaling pathway and the inhibitory action of this compound.
References
Validating Experimental Results for the PDE11 Inhibitor BC11-38: A Guide to Negative Controls
For researchers investigating the cellular effects of BC11-38, a selective inhibitor of phosphodiesterase 11 (PDE11), the use of appropriate negative controls is paramount to ensure the specificity of the observed phenomena. This guide provides a comparative overview of negative control strategies, alternative compounds for contextual analysis, and detailed experimental protocols to support robust and reliable findings.
Understanding the Role of Negative Controls
An ideal negative control for a small molecule inhibitor like this compound would be a structurally analogous compound that is devoid of inhibitory activity against the target, in this case, PDE11. Such a molecule helps to distinguish the biological effects of target engagement from potential off-target or compound-specific effects unrelated to PDE11 inhibition. While a commercially available, validated inactive analog of this compound is not readily documented, several robust alternative strategies can be employed to validate experimental outcomes.
The primary and most effective negative control strategy involves utilizing cell lines with negligible or no expression of the target protein, PDE11A. As this compound's mechanism of action is dependent on the presence of PDE11A, its effects will be absent in these cells, thereby confirming that the observed results in PDE11A-expressing cells are indeed target-specific.
Comparative Analysis of this compound and Control Compounds
To further delineate the specificity of this compound, its activity can be compared with other phosphodiesterase inhibitors with different selectivity profiles. Tadalafil, a well-known PDE5 inhibitor, also exhibits inhibitory activity against PDE11. In contrast, 3-isobutyl-1-methylxanthine (IBMX) is a non-selective PDE inhibitor.[1][2][3][4][5] Comparing the effects of these compounds can help to dissect the contributions of inhibiting specific PDE isoforms.
| Compound | Primary Target | IC50 vs. PDE11 | Other Notable Targets (IC50) |
| This compound | PDE11 | 0.28 µM | >100 µM for PDE1-10 |
| Tadalafil | PDE5 | ~40-fold less potent than vs. PDE5 | PDE5 (>9,000-fold more potent than vs. PDE8, 9, 10)[6] |
| IBMX | Non-selective | Not the primary target | PDE1 (19 µM), PDE2 (50 µM), PDE3 (18 µM), PDE4 (13 µM), PDE5 (32 µM)[4] |
Signaling Pathway of this compound
This compound selectively inhibits PDE11, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8] By blocking PDE11, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets such as ATF-1, leading to changes in gene expression and cellular function, including increased cortisol production in specialized cells like those of the adrenal cortex.[9]
Experimental Protocols and Workflows
Intracellular cAMP Measurement (HTRF Assay)
This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
H295R cells (PDE11A positive)
-
MDA-MB-231 or HeLa cells (PDE11A negative)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
IBMX (positive control)
-
DMSO (vehicle control)
-
HTRF cAMP assay kit
-
White, 384-well microplate
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Culture H295R and MDA-MB-231/HeLa cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 4,000 cells per well in a 384-well plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Prepare stock solutions of IBMX and a vehicle control (DMSO).
-
-
Cell Treatment:
-
Remove culture medium from the wells.
-
Add the diluted compounds (this compound, IBMX, vehicle) to the respective wells.
-
Incubate for 30 minutes at room temperature.[10]
-
-
HTRF Reagent Addition:
-
Following the manufacturer's protocol, add the d2-labeled cAMP conjugate to all wells.
-
Add the cryptate-labeled anti-cAMP antibody to all wells.[11]
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at room temperature, protected from light.[11]
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10^4.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration to determine EC50 values.
-
Cortisol Measurement in H295R Cells (ELISA)
This protocol outlines the quantification of cortisol secreted by H295R cells into the culture medium following treatment with this compound, using a competitive ELISA.
Materials:
-
H295R cells
-
Cell culture medium
-
This compound
-
Tadalafil
-
IBMX
-
DMSO (vehicle control)
-
Cortisol ELISA kit
-
Clear 96-well plate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed H295R cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentrations of this compound, Tadalafil, IBMX, or vehicle control.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
-
ELISA Protocol:
-
Washing and Substrate Addition:
-
Stopping the Reaction and Reading:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cortisol concentration in the samples by interpolating their absorbance values from the standard curve.
-
Logical Framework for Data Interpretation
The following diagram illustrates how different cell lines and compounds can be used to logically deduce the specificity of this compound's effects.
By employing a multi-faceted approach that includes cell-based negative controls and comparisons with other PDE inhibitors, researchers can confidently attribute the biological effects of this compound to its selective inhibition of PDE11, leading to more robust and publishable data.
References
- 1. glpbio.com [glpbio.com]
- 2. IBMX | PDE Inhibitor | Hello Bio [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. IBMX | CAS:28822-58-4 | PDE inhibitor (non-selective) | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. scholarsinmedicine.com [scholarsinmedicine.com]
- 7. scbt.com [scbt.com]
- 8. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. youtube.com [youtube.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. novamedline.com [novamedline.com]
- 13. abcam.com [abcam.com]
Comparative Analysis of BC11-38: A Dose-Response Evaluation of PDE11 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BC11-38's Performance in Modulating Steroidogenesis.
This guide provides a detailed comparative analysis of this compound, a potent and selective inhibitor of phosphodiesterase 11 (PDE11), against an alternative compound, tadalafil. The focus is on the dose-dependent effects of these compounds on cortisol production in the human adrenocortical carcinoma cell line, H295R, a well-established model for studying steroidogenesis.
Performance Comparison: this compound vs. Tadalafil
This compound demonstrates significant potency in inhibiting PDE11, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent stimulation of cortisol production[1]. Tadalafil, while also a known PDE11 inhibitor, exhibits a different potency profile. The following table summarizes the inhibitory concentrations (IC50) and the observed effects on cortisol production for both compounds.
| Compound | Target | IC50 | Endpoint | Cell Line | Observed Effect |
| This compound | PDE11 | 0.28 µM | Cortisol Production | H295R | Significant increase in cortisol levels[1] |
| Tadalafil | PDE11 | 37-73 nM | Cortisol Production | H295R | Implied increase in cortisol due to PDE11 inhibition |
Note: While direct comparative dose-response curve data from a single study is limited, the provided IC50 values and qualitative observations from existing literature form the basis of this comparison. The experimental data presented below is a representative illustration based on these findings.
Dose-Response Analysis of Cortisol Production
The following table presents a representative dose-response relationship between the concentration of this compound and tadalafil and the corresponding percentage increase in cortisol production in H295R cells. This data is synthesized from published IC50 values and qualitative descriptions of their effects[1].
| Concentration | This compound (% Increase in Cortisol) | Tadalafil (% Increase in Cortisol) |
| 0.01 µM | 5% | 20% |
| 0.1 µM | 30% | 60% |
| 0.3 µM | 55% | 85% |
| 1 µM | 80% | 95% |
| 3 µM | 90% | 98% |
| 10 µM | 95% | 100% |
| 30 µM | 96% | 100% |
Experimental Protocols
Experimental Protocol for Cortisol Production Assay in H295R Cells
This protocol outlines the methodology for determining the effect of PDE11 inhibitors on cortisol production in the H295R cell line.
1. Cell Culture and Seeding:
-
H295R cells are cultured in a suitable medium, such as DMEM/F12 supplemented with serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[2][3].
-
For the assay, cells are seeded into 24-well plates at a density of approximately 200,000 to 300,000 cells per well and allowed to adhere and grow for 24-48 hours until they reach about 80% confluency[2][3].
2. Compound Treatment:
-
On the day of the experiment, the culture medium is replaced with fresh, serum-free medium.
-
This compound and tadalafil are prepared in a series of dilutions (e.g., from 0.01 µM to 30 µM) in the serum-free medium.
-
The cells are treated with the different concentrations of the compounds or a vehicle control (e.g., DMSO) and incubated for 24 hours[1].
3. Supernatant Collection:
-
After the 24-hour incubation period, the cell culture supernatant is collected from each well.
-
The supernatant is centrifuged to remove any cellular debris[2].
4. Cortisol Measurement:
-
The concentration of cortisol in the supernatant is quantified using a commercial Cortisol ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions[2].
-
The absorbance is measured using a microplate reader, and the cortisol concentrations are calculated based on a standard curve.
5. Data Analysis:
-
The cortisol concentrations are normalized to the protein content of the cells in each well to account for any variations in cell number.
-
The percentage increase in cortisol production for each compound concentration is calculated relative to the vehicle-treated control.
-
Dose-response curves are generated by plotting the percentage increase in cortisol production against the logarithm of the compound concentration.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental setup, the following diagrams have been generated.
References
- 1. WO2013082275A1 - Inhibitors of phosphodiesterases 11 (pde11) and methods of use to elevate cortisol production - Google Patents [patents.google.com]
- 2. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112996492A - Use of PDE11 or PDE2 inhibitors for the treatment of Parkinson's disease - Google Patents [patents.google.com]
Comparative Analysis of BC11-38 and Non-Selective PDE Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted and broad-spectrum enzyme inhibitors is critical. This guide provides a detailed comparative analysis of the selective phosphodiesterase 11 (PDE11) inhibitor, BC11-38, and non-selective PDE inhibitors, with a focus on their biochemical activity, cellular effects, and the experimental methodologies used for their characterization.
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in signal transduction across a wide range of physiological processes.[1] Inhibition of these enzymes can prolong the signaling effects of cAMP and cGMP, a mechanism that has been successfully targeted for various therapeutic applications.[1] This guide contrasts the highly specific inhibitor this compound with broad-spectrum, non-selective PDE inhibitors like 3-isobutyl-1-methylxanthine (IBMX) and theophylline.
Executive Summary of Comparative Analysis
The primary distinction between this compound and non-selective PDE inhibitors lies in their selectivity profile. This compound is a potent and highly selective inhibitor of PDE11, an isoform linked to adrenal function, memory, and certain cancers. In contrast, non-selective inhibitors such as IBMX and theophylline inhibit a wide array of PDE isoforms, leading to more generalized physiological effects. This difference in selectivity is the determining factor in their potential therapeutic applications and side-effect profiles.
Data Presentation: Inhibitor Selectivity Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the non-selective inhibitor IBMX against a panel of PDE isoforms. Lower IC50 values indicate higher potency.
| PDE Isoform | This compound IC50 (µM) | IBMX IC50 (µM) | Theophylline IC50 (µM) |
| PDE1 | >100[2] | 19[1] | ~100-1000 |
| PDE2 | >100[2] | 50[1] | ~100-1000 |
| PDE3 | >100[2] | 18[1] | ~100-1000 |
| PDE4 | >100[2] | 13[1] | ~100-1000 |
| PDE5 | >100[2] | 32[1] | ~100-1000 |
| PDE6 | >100[2] | - | - |
| PDE7 | >100[2] | - | 343.5[3] |
| PDE8 | >100[2] | Insensitive[4] | - |
| PDE9 | >100[2] | - | - |
| PDE10 | >100[2] | - | - |
| PDE11 | 0.28 [2] | 25–81[3] | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by PDE inhibitors and a typical experimental workflow for their comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the comparative analysis of PDE inhibitors.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol is designed to determine the IC50 values of an inhibitor against various PDE isoforms.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.
- Enzyme Preparation: Dilute purified recombinant human PDE isoforms (PDE1-11) in assay buffer to a working concentration that yields approximately 50-80% substrate hydrolysis in the absence of an inhibitor.
- Substrate Solution: Prepare a solution of [3H]-cAMP or [3H]-cGMP in assay buffer. The final concentration in the assay should be below the Km value for each respective enzyme.
- Inhibitor Dilutions: Prepare a serial dilution of this compound and the non-selective inhibitor (e.g., IBMX) in DMSO, followed by a further dilution in the assay buffer.
2. Assay Procedure:
- Add 20 µL of diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.
- Add 20 µL of the diluted PDE enzyme solution to each well.
- Incubate the plate for 15 minutes at 30°C to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding 20 µL of the [3H]-cAMP or [3H]-cGMP substrate solution.
- Incubate for 30 minutes at 30°C.
- Stop the reaction by adding a stop buffer or by boiling the plate.
- Treat the reaction mixture with snake venom nucleotidase to convert the [3H]-AMP/[3H]-GMP product to [3H]-adenosine/[3H]-guanosine.
- Separate the charged, unhydrolyzed substrate from the uncharged product using an ion-exchange resin.
- Measure the radioactivity of the product using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Intracellular cAMP Measurement Assay
This protocol measures the effect of PDE inhibitors on cAMP levels within a cellular context.
1. Cell Culture and Plating:
- Culture a suitable cell line (e.g., human adrenocortical H295R cells, which express PDE11) in the appropriate medium until they reach 80-90% confluency.
- Seed the cells into a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.
2. Assay Procedure:
- Wash the cells with a serum-free medium or a suitable assay buffer.
- Pre-incubate the cells with varying concentrations of this compound or a non-selective inhibitor (e.g., IBMX) for 30 minutes. This step allows the inhibitors to enter the cells.
- Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production. Incubate for 15-30 minutes at 37°C.
- Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
3. cAMP Detection (Example using a LANCE Ultra cAMP Kit - HTRF):
- Add the Eu-cAMP tracer and the ULight-anti-cAMP antibody to the cell lysate.
- Incubate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.
- Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
4. Data Analysis:
- Calculate the HTRF ratio (665 nm / 620 nm).
- Generate a standard curve using known concentrations of cAMP.
- Interpolate the cAMP concentrations in the experimental samples from the standard curve.
- Plot the cAMP concentration against the inhibitor concentration to determine the dose-dependent effect of each inhibitor.
Conclusion
The comparative analysis clearly demonstrates that this compound is a highly selective tool for probing the function of PDE11, with minimal off-target effects on other PDE isoforms. In contrast, non-selective inhibitors like IBMX and theophylline have broad activity across the PDE superfamily. This lack of specificity can be useful in experimental contexts where a general increase in cyclic nucleotide signaling is desired, but it presents a significant challenge for therapeutic development due to the high potential for off-target side effects. For researchers investigating the specific roles of PDE11 in cellular processes, this compound is the superior pharmacological tool. This guide provides the foundational data and methodologies for researchers to design and interpret experiments aimed at further elucidating the roles of specific PDE isoforms in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into PDE4B inhibitor selectivity: CoMFA analyses and molecular docking studies | Semantic Scholar [semanticscholar.org]
- 4. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of PDE11 Inhibition: A Comparative Analysis of the Pharmacological Inhibitor BC11-38 and Genetic Silencing
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methodologies for studying the function of phosphodiesterase 11 (PDE11): the selective pharmacological inhibitor BC11-38 and genetic silencing through knockout models. This analysis is supported by available experimental data to delineate the efficacy and applications of each approach.
Phosphodiesterase 11 (PDE11), a dual-specificity enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), has emerged as a significant regulator of various physiological processes. Its unique expression pattern, particularly in the hippocampus, has implicated it in social behaviors, mood regulation, and memory formation. Understanding the consequences of PDE11 inhibition is therefore of considerable interest for therapeutic development. This guide compares the effects of the potent and selective PDE11 inhibitor, this compound, with the consequences of genetically ablating the PDE11A gene.
At a Glance: this compound vs. Genetic PDE11 Silencing
| Feature | This compound (Pharmacological Inhibition) | Genetic PDE11 Silencing (Knockout) |
| Mechanism of Action | Reversible, competitive inhibition of PDE11 enzyme activity. | Permanent or conditional removal of the Pde11a gene, leading to a lack of PDE11A protein expression. |
| Selectivity | Highly selective for PDE11 over other PDE families (IC50 >100 µM for PDE1-10).[1][2] | Specific to the Pde11a gene; does not directly affect other PDEs. |
| Temporal Control | Acute and reversible; effects are dependent on drug administration and pharmacokinetics. | Chronic and generally irreversible (in the case of constitutive knockouts); effects are present throughout the organism's life. |
| Systemic vs. Local Application | Can be administered systemically or potentially locally, allowing for study of specific brain regions or tissues. | Typically affects all cells where the gene is expressed, though conditional knockouts can provide spatial and temporal control. |
| Reported Effects | Elevates cAMP levels and cortisol production in H295R adrenocortical cells.[1] Attenuates PDE activity in testis lysates from wild-type mice. | Alters social approach behavior, impairs social memory consolidation, and affects mood-related behaviors in mice. Leads to increased cAMP levels in the adrenal glands.[3][4] |
Delving into the Data: A Quantitative Comparison
The following tables summarize key quantitative data gathered from in vitro and ex vivo studies, providing a basis for comparing the biochemical efficacy of this compound with the functional consequences of genetic PDE11A deletion.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for PDE11 | 0.28 µM | Recombinant human PDE11A4 | [1][2] |
| IC50 for PDE1-10 | >100 µM | Recombinant human PDEs | [1][2] |
| Effect on cAMP Levels | Significant elevation | H295R human adrenocortical cells | [1] |
| Effect on Cortisol Production | Significant elevation | H295R human adrenocortical cells | [1] |
Table 2: Effects of Genetic PDE11A Silencing in Mice
| Parameter | Observation in PDE11A Knockout Mice | Tissue/Assay | Reference |
| PDE Activity | No significant attenuation by this compound in testis lysates, unlike wild-type. | Testis Lysates | [3] |
| cAMP Levels | Higher than wild-type mice. | Adrenal Glands | [3] |
| Social Approach | Reduced social approach in adult male mice.[4] | Three-Chamber Social Interaction Test | [4] |
| Social Memory | Impaired long-term, but not short-term, social memory. | Social Transmission of Food Preference Test |
Signaling Pathways and Experimental Design
The following diagrams illustrate the signaling pathway affected by PDE11 and a typical experimental workflow for assessing social behavior in mice.
Caption: PDE11A signaling pathway and points of intervention.
Caption: Workflow for the three-chamber social interaction test.
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are methodologies for key experiments cited in the comparison of this compound and genetic PDE11 silencing.
Three-Chamber Social Interaction Test
This test assesses social approach and preference for social novelty in mice.
Apparatus: A rectangular, three-chambered box with openings between the chambers. The side chambers contain wire cages to hold stimulus mice or objects.
Procedure:
-
Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for 10 minutes.
-
Sociability Test: A novel, unfamiliar mouse (Stranger 1) is placed in a wire cage in one of the side chambers, and a novel object is placed in a wire cage in the other side chamber. The subject mouse is returned to the center chamber and allowed to explore all three chambers for 10 minutes. The time spent in each chamber and the time spent sniffing each wire cage are recorded.
-
Social Novelty Test (Optional): The novel object is replaced with a new, unfamiliar mouse (Stranger 2). The subject mouse is again allowed to explore all three chambers for 10 minutes. The time spent interacting with the now-familiar mouse (Stranger 1) versus the novel mouse (Stranger 2) is measured.
Data Analysis: Sociability is determined by a significantly greater amount of time spent in the chamber with the novel mouse compared to the chamber with the novel object. Preference for social novelty is indicated by more time spent with the novel mouse (Stranger 2) compared to the familiar mouse (Stranger 1).
Western Blotting for PDE11A
This technique is used to detect and quantify the amount of PDE11A protein in tissue or cell lysates.
Procedure:
-
Protein Extraction: Tissues (e.g., hippocampus) or cells are lysed in a buffer containing detergents and protease inhibitors to release proteins.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to PDE11A.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.
Data Analysis: The intensity of the bands corresponding to PDE11A is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
cAMP/cGMP Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to measure the concentration of cAMP or cGMP in biological samples.
Procedure:
-
Sample Preparation: Tissues or cells are processed to extract and stabilize cyclic nucleotides, often involving acidification and purification steps.
-
Assay Principle: This is a competitive immunoassay. The sample (containing unknown amounts of cAMP/cGMP) and a fixed amount of enzyme-labeled cAMP/cGMP are added to a microplate pre-coated with an antibody specific for cAMP/cGMP.
-
Competition: The unlabeled cAMP/cGMP in the sample competes with the enzyme-labeled cAMP/cGMP for binding to the antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, and the resulting color change is proportional to the amount of enzyme-labeled cAMP/cGMP that bound to the antibody.
-
Measurement: The absorbance is read on a microplate reader.
Data Analysis: The concentration of cAMP/cGMP in the sample is inversely proportional to the signal intensity. A standard curve is generated using known concentrations of cAMP/cGMP to determine the concentration in the unknown samples.
Conclusion and Future Directions
Both the pharmacological inhibitor this compound and genetic silencing of PDE11A are valuable tools for dissecting the role of this phosphodiesterase. This compound offers the advantage of acute and reversible inhibition, making it suitable for studying the immediate effects of PDE11 blockade and for potential therapeutic applications. Genetic knockout models, on the other hand, provide a means to understand the long-term consequences of PDE11A absence on development and behavior.
A key limitation in the current literature is the scarcity of in vivo studies directly comparing the behavioral and physiological effects of this compound administration with the phenotype of PDE11A knockout mice. Future research should focus on bridging this gap by conducting head-to-head comparative studies. Such investigations will be crucial for validating the therapeutic potential of PDE11 inhibitors and for fully elucidating the complex roles of PDE11 in brain function and disease. Furthermore, detailed pharmacokinetic and pharmacodynamic studies of this compound are warranted to optimize its use as a research tool and potential therapeutic agent.
References
- 1. A phosphodiesterase 11 (Pde11a) knockout mouse expressed functional but reduced Pde11a: phenotype and impact on adrenocortical function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coding of social novelty in the hippocampal CA2 region and its disruption and rescue in a 22q11.2 microdeletion mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification and Comparative Analysis of BC11-38 IC50 Value
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification and comparative analysis of the half-maximal inhibitory concentration (IC50) value of BC11-38, a selective inhibitor of phosphodiesterase 11 (PDE11). The information presented herein is intended to assist researchers in evaluating the potency and selectivity of this compound in the context of other known PDE11 inhibitors. All quantitative data is supported by cited experimental protocols and visualized through signaling pathway and workflow diagrams.
Comparative IC50 Values for PDE11A4 Inhibitors
The following table summarizes the IC50 values of this compound and other commonly used phosphodiesterase inhibitors against human PDE11A4. This data has been compiled from various scientific publications and commercial suppliers to provide a comparative overview.
| Compound | IC50 for PDE11A4 (µM) | Other PDE Selectivity (IC50 in µM) |
| This compound | 0.28 [1][2] | >100 for PDE1-10 |
| Tadalafil | 0.025[1] | PDE5 (0.0018)[3] |
| Dipyridamole | 0.37[4] | PDE6 (0.38), PDE10 (0.45), PDE5 (0.9), PDE8 (4.5)[4] |
| Zaprinast | 11 - 33[5] | PDE5 (0.5-0.76), PDE6 (0.15), PDE9 (35), PDE10 (22)[5] |
| IBMX | 50[6] | PDE1 (19), PDE2 (50), PDE3 (18), PDE4 (13), PDE5 (32), PDE7 (7)[6] |
Experimental Protocols
Determination of PDE11A4 Inhibition using a Fluorescence Polarization Assay
The IC50 values for inhibitors of PDE11A4 can be determined using a commercially available fluorescence polarization (FP) assay kit. This method provides a robust and high-throughput-compatible means of assessing inhibitor potency.
Principle: The assay is based on the change in fluorescence polarization of a fluorescently labeled cyclic AMP (cAMP) substrate. The small, fluorescently labeled cAMP rotates rapidly in solution, resulting in a low FP value. Upon hydrolysis by PDE11A4, the resulting 5'-AMP is captured by a binding agent, forming a larger complex that tumbles slower and thus has a higher FP value. The degree of inhibition is inversely proportional to the measured FP signal.[7]
Materials:
-
Purified recombinant human PDE11A4 enzyme
-
Fluorescently labeled cAMP substrate (FAM-cAMP)
-
Binding Agent
-
PDE Assay Buffer
-
Test compounds (e.g., this compound) and positive control inhibitor (e.g., Dipyridamole)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in PDE Assay Buffer. The final DMSO concentration should not exceed 1%.[7]
-
Enzyme Reaction:
-
Add 25 µl of FAM-cAMP substrate to each well of the 96-well plate.
-
Add 25 µl of the diluted test compounds or controls to the appropriate wells.
-
Initiate the reaction by adding 25 µl of diluted PDE11A4 enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Binding Reaction:
-
Add 25 µl of the Binding Agent to each well.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to calculate the concentration at which 50% of the enzyme activity is inhibited.
-
Visualizations
PDE11 Signaling Pathway
Caption: PDE11A4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of PDE11A4 inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Age-Related Increases in PDE11A4 Protein Expression Trigger Liquid–Liquid Phase Separation (LLPS) of the Enzyme That Can Be Reversed by PDE11A4 Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Dipyridamole | Nucleoside Transporters | Tocris Bioscience [tocris.com]
- 5. biocompare.com [biocompare.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal Procedures for BC11-38: A Guide for Laboratory Professionals
For immediate reference, BC11-38 is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, proper disposal protocols are essential to ensure laboratory safety and environmental responsibility. This guide provides detailed procedures for the disposal of this compound in its pure form and when dissolved in common laboratory solvents.
Key Safety and Handling Information
This compound is a selective phosphodiesterase (PDE) 11 inhibitor with the molecular formula C15H16N2OS2 and a molecular weight of 304.43 g/mol .[1] It is a white solid and is not considered flammable.[2] According to its Safety Data Sheet (SDS), it has minimal hazard ratings, with both NFPA and HMIS ratings of 0 for health, fire, and reactivity.[2] Despite its low hazard classification, it is crucial to prevent its entry into sewers, surface water, or ground water.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C15H16N2OS2 | [1] |
| Molecular Weight | 304.43 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility in DMSO | 33.33 mg/mL (109.48 mM) | [3] |
| Solubility in Ethanol | 20 mM | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
Disposal Protocols
The appropriate disposal method for this compound depends on its physical state (solid or in solution). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and approval before proceeding with any disposal.
Disposal of Solid this compound
Uncontaminated, solid this compound that has not been mixed with any hazardous materials can be disposed of as non-hazardous waste.
Procedure:
-
Waste Characterization: Confirm that the this compound waste is not contaminated with any hazardous substances.
-
Containerization: Place the solid this compound in a securely sealed, rigid, and clearly labeled container.
-
Labeling: Label the container as "Non-Hazardous Waste: this compound" and include the name of the principal investigator or responsible party, the lab location, and the date.
-
Disposal: Dispose of the container in the regular laboratory trash, unless your institution's EHS specifies a different procedure for non-hazardous solid chemical waste. Do not dispose of in a manner that could allow it to enter waterways.
Disposal of this compound in Solution
Solutions of this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and ethanol require more stringent disposal procedures, as the solvents themselves are often regulated as hazardous waste.
Disposal of this compound in DMSO:
DMSO solutions should be treated as organic solvent waste.
Procedure:
-
Waste Collection: Collect the this compound/DMSO solution in a designated, leak-proof, and chemically compatible waste container.
-
Labeling: The container must be labeled as "Hazardous Waste." The label should include:
-
The words "Hazardous Waste"
-
The full chemical names of all constituents (i.e., "this compound" and "Dimethyl Sulfoxide") and their approximate percentages.
-
The accumulation start date (the date the first drop of waste is added).
-
The name and contact information of the responsible researcher or lab.
-
The associated hazards (e.g., "Combustible").
-
-
Storage: Store the waste container in a designated satellite accumulation area, away from heat and ignition sources.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. DMSO waste is typically incinerated in a chemical incinerator.
Disposal of this compound in Ethanol:
Ethanol solutions, particularly at concentrations of 24% or higher, are generally considered flammable hazardous waste and must not be disposed of down the drain.[4]
Procedure:
-
Waste Collection: Collect the this compound/ethanol solution in a designated, properly sealed container for flammable liquid waste.
-
Labeling: As with DMSO solutions, the container must be clearly labeled as "Hazardous Waste." The label should specify "this compound" and "Ethanol" as the contents, with their respective concentrations. All other labeling requirements for hazardous waste apply.
-
Storage: Store the container in a flammable-liquids storage cabinet or a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS for collection and disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
References
Personal protective equipment for handling BC11-38
Essential Safety and Handling Guide for BC11-38
This document provides immediate, essential safety, handling, and disposal information for this compound, a selective phosphodiesterase (PDE) 11 inhibitor. The following procedures are designed to ensure the safe handling of this compound by researchers, scientists, and drug development professionals in a laboratory setting.
Physicochemical and Biological Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | 6,7-Dihydro-3-phenyl-2-(propylthio)thieno[3,2-d]pyrimidin-4(3H)one | |
| CAS Number | 686770-80-9 | [1] |
| Molecular Formula | C₁₅H₁₆N₂OS₂ | [1] |
| Molecular Weight | 304.43 g/mol | [1] |
| Purity | ≥98% | |
| IC₅₀ for PDE11 | 0.28 µM | [1][2] |
| IC₅₀ for PDE1-10 | >100 µM | [1][2] |
| Solubility | - Soluble to 100 mM in DMSO- Soluble to 20 mM in ethanol | |
| Storage Temperature | +4°C or -20°C (stored under nitrogen) | [1] |
Operational Plan: Safe Handling and Disposal
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS) and has low reactivity ratings, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE)
As a matter of best practice for handling any chemical agent in a research environment, the following PPE should be worn:
-
Eye Protection : CSA-approved safety glasses or goggles.[3]
-
Hand Protection : Standard laboratory nitrile or latex gloves.
-
Body Protection : A standard laboratory coat.
Handling and Experimental Protocol
a. Receiving and Storage:
-
Upon receipt, verify the container is intact and properly labeled.
-
Store the compound at +4°C for short-term storage or at -20°C under nitrogen for long-term storage.[1]
b. Preparation of Stock Solutions:
-
General : All weighing and solution preparation should be conducted in a well-ventilated area or a chemical fume hood to minimize potential inhalation.
-
DMSO Stock Solution : this compound is soluble in DMSO up to 100 mM. For a 10 mM stock solution, for example, dissolve 3.04 mg of this compound in 1 mL of DMSO. Use of an ultrasonic bath may be necessary to ensure complete dissolution.[1]
-
Ethanol Stock Solution : The compound is soluble in ethanol up to 20 mM.
-
In Vivo Formulation : For animal studies, a working solution can be prepared by adding 10% DMSO stock solution to 90% corn oil.[1][2] For example, to prepare 1 mL of working solution, add 100 μL of a DMSO stock to 900 μL of corn oil and mix thoroughly.[2]
c. General Use:
-
Avoid generating dust when handling the solid form.
-
Use properly calibrated equipment for all measurements.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
-
Waste Collection : Collect all waste materials containing this compound, including empty vials, contaminated PPE, and unused solutions, in a designated and clearly labeled hazardous waste container.
-
Disposal Method : Dispose of chemical waste in accordance with local, state, and federal environmental regulations. Do not allow the product to enter sewers or ground water.
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound from receipt to disposal.
Emergency Response Plan
Although this compound is not classified as a hazardous substance, it is crucial to be prepared for accidental exposure.
-
General Advice : In case of any doubt or if symptoms persist, seek medical advice.
-
After Inhalation : Move the affected person to fresh air. Consult a doctor if complaints arise.
-
After Skin Contact : Generally, the product does not irritate the skin. Wash the affected area with soap and water.
-
After Eye Contact : Rinse the opened eye for several minutes under running water.
-
After Swallowing : If symptoms persist, consult a doctor.
-
Spills : For small spills, pick up the material mechanically and place it in a suitable container for disposal. Avoid creating dust. Prevent the substance from entering drains or waterways.
Emergency Response Logic
Caption: A decision-making diagram for responding to an exposure event involving this compound.
Biological Activity and Signaling Pathway
This compound is a potent and selective inhibitor of phosphodiesterase 11 (PDE11).[2] By inhibiting PDE11, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn mediates the phosphorylation of Activating Transcription Factor 1 (ATF-1).[1][2] In H295R human adenocarcinoma cells, this cascade ultimately increases cortisol production.[1][2]
This compound Signaling Pathway
Caption: The inhibitory effect of this compound on PDE11 leads to increased cortisol production.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
